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  • Product: 3-Ethyl-1-methyl-1H-pyrazole
  • CAS: 30433-58-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-1-methyl-1H-pyrazole

Introduction Pyrazole and its derivatives are fundamental heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole and its derivatives are fundamental heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] This technical guide provides a comprehensive examination of the physical properties of a specific derivative, 3-Ethyl-1-methyl-1H-pyrazole. While this compound is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from closely related analogs to provide a robust predictive profile. Furthermore, detailed experimental protocols for the determination of its key physical characteristics are presented, empowering researchers to perform their own analyses.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical nature of novel pyrazole derivatives. The information contained herein is crucial for predicting bioavailability, designing purification strategies, and ensuring safe handling and storage.

Molecular Structure and Key Physicochemical Descriptors

3-Ethyl-1-methyl-1H-pyrazole possesses the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol .[2] The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In this derivative, the C3 position is substituted with an ethyl group, and the N1 position is substituted with a methyl group.

Table 1: Core Molecular and Physical Descriptors of 3-Ethyl-1-methyl-1H-pyrazole

PropertyValue/PredictionSource
Molecular Formula C₆H₁₀N₂[2]
Molecular Weight 110.16 g/mol [2]
CAS Number 30433-58-0[2]
Physical State Predicted to be a liquid at room temperatureInferred from analogs
Boiling Point Predicted to be in the range of 180-220 °CInferred from analogs
Density Predicted to be approximately 0.95-1.05 g/mLInferred from analogs
Refractive Index Predicted to be in the range of 1.48-1.52Inferred from analogs
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate) and sparingly soluble in water.Inferred from analogs[3][4]

Predicted Physical Properties in Detail

The physical properties of 3-Ethyl-1-methyl-1H-pyrazole are largely influenced by the nature of the pyrazole core and its substituents. The N-methylation prevents intermolecular hydrogen bonding that is observed in N-unsubstituted pyrazoles, which is expected to result in a lower boiling point compared to its N-H counterpart.[5] The ethyl group at the C3 position will contribute to the overall molecular weight and van der Waals interactions, influencing the boiling point and density.

Based on data from structurally similar compounds, we can make the following informed predictions:

  • Boiling Point: 3-Methylpyrazole has a boiling point of 204 °C.[6] The addition of an ethyl group in place of a methyl group would be expected to slightly increase the boiling point due to increased molecular weight and surface area. However, the N-methylation, as seen in 3-bromo-1-methyl-1H-pyrazole (boiling point 204-210 °C), suggests a boiling point in a similar range.[7]

  • Density: The density of 3-methylpyrazole is 1.02 g/mL at 25 °C.[6] It is anticipated that 3-Ethyl-1-methyl-1H-pyrazole will have a slightly lower density due to the less compact packing of the ethyl group compared to a methyl group.

  • Refractive Index: The refractive index is a measure of how light propagates through a substance and is related to its electronic structure. For 3-methylpyrazole, the refractive index is 1.495.[6] It is expected that 3-Ethyl-1-methyl-1H-pyrazole will have a similar refractive index.

  • Solubility: The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding with protic solvents, although the N-methylation will reduce this capability compared to N-unsubstituted pyrazoles. The ethyl and methyl groups are nonpolar. Therefore, the compound is expected to be soluble in a range of organic solvents. Its solubility in water is likely to be limited.

Experimental Determination of Physical Properties

To obtain precise values for the physical properties of 3-Ethyl-1-methyl-1H-pyrazole, the following experimental protocols are recommended.

Boiling Point Determination (Micro-scale)

The boiling point of a small sample of a liquid can be accurately determined using a micro-boiling point apparatus.

Protocol:

  • Sample Preparation: Place a few drops of 3-Ethyl-1-methyl-1H-pyrazole into a small test tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer and place it in a heating block or an oil bath.

  • Heating: Gradually heat the apparatus. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Observation: The boiling point is the temperature at which the stream of bubbles is rapid and continuous.

BoilingPointApparatus cluster_heating_block Heating Block cluster_sample_assembly Sample Assembly heating_block Heating Block thermometer Thermometer heating_block->thermometer Heat Transfer test_tube Test Tube with Sample capillary_tube Inverted Capillary Tube

Caption: Micro-scale boiling point determination setup.

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.[3]

Protocol:

  • Tare a Volumetric Flask: Accurately weigh a clean, dry 1.00 mL volumetric flask.

  • Fill with Sample: Carefully fill the volumetric flask to the calibration mark with 3-Ethyl-1-methyl-1H-pyrazole.

  • Reweigh: Accurately weigh the filled volumetric flask.

  • Calculate Density: The density is the mass of the sample (final mass - initial mass) divided by the volume (1.00 mL).

Refractive Index Measurement

The refractive index can be measured using an Abbe refractometer.

Protocol:

  • Calibrate the Refractometer: Calibrate the instrument with a standard of known refractive index (e.g., distilled water).

  • Apply Sample: Place a few drops of 3-Ethyl-1-methyl-1H-pyrazole onto the prism of the refractometer.

  • Take Reading: Close the prism and adjust the instrument to bring the dividing line into sharp focus. Read the refractive index from the scale.

  • Record Temperature: Note the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-Ethyl-1-methyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as the two protons on the pyrazole ring. The chemical shifts can be predicted based on the electronic environment of the protons.

    • Ethyl group: A triplet for the methyl protons and a quartet for the methylene protons.

    • N-methyl group: A singlet.

    • Pyrazole ring protons: Two distinct signals in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

General NMR Sample Preparation Protocol:

  • Dissolve Sample: Dissolve approximately 5-10 mg of 3-Ethyl-1-methyl-1H-pyrazole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Acquire Spectrum: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.[8][9]

NMR_Workflow Sample 3-Ethyl-1-methyl-1H-pyrazole Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum in NMR Spectrometer Transfer->Acquire Process Process and Analyze Data Acquire->Process

Caption: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching: From the alkyl groups and the aromatic pyrazole ring.

  • C=N and C=C stretching: Characteristic of the pyrazole ring.

  • C-N stretching: From the N-methyl and N-ethyl linkages.

General IR Spectroscopy Protocol (ATR):

  • Clean the ATR Crystal: Ensure the crystal of the ATR-FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum.

  • Apply Sample: Place a drop of 3-Ethyl-1-methyl-1H-pyrazole directly onto the ATR crystal.

  • Acquire Spectrum: Acquire the IR spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak (M⁺) should be observed at m/z 110. Common fragmentation patterns for pyrazoles involve cleavage of the side chains and fragmentation of the heterocyclic ring.[10]

General MS Protocol (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Safety and Handling

Based on the GHS classification for 3-Ethyl-1-methyl-1H-pyrazole, the following safety precautions are mandatory:[2]

  • Flammable Liquid: Keep away from heat, sparks, and open flames. Store in a well-ventilated area in a tightly closed container.

  • Skin and Eye Irritant: Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. In case of contact, flush the affected area with copious amounts of water.

  • Respiratory Irritant: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physical properties of 3-Ethyl-1-methyl-1H-pyrazole, grounded in the established chemical principles of pyrazole derivatives. While experimental data for this specific molecule is sparse, the provided predictive data and detailed experimental protocols offer a solid foundation for researchers to characterize and utilize this compound in their work. Adherence to the outlined safety procedures is paramount to ensure the well-being of laboratory personnel. The methodologies described herein are not only applicable to the title compound but can also serve as a valuable resource for the characterization of other novel heterocyclic molecules.

References

  • PubChem. 3-Ethyl-1-methyl-1H-pyrazole. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Academia.edu. Refractive Index, Density, Molar Refraction and Polarizability Constant of substituted1-phenyl-3-aryl-1H-pyrazol-4-carboxylic Acid Derivativesin Different Binary Mixture. [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). [Link]

  • National Center for Biotechnology Information. 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. [Link]

  • American Chemical Society. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

  • YouTube. Refractive Index Experiment S21. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • National Center for Biotechnology Information. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • YouTube. predicting likely fragments in a mass spectrum. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-1-methyl-1H-pyrazole

This guide provides a comprehensive overview of the synthetic pathways to 3-Ethyl-1-methyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The methodologies detailed herein a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways to 3-Ethyl-1-methyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.

Introduction to 3-Ethyl-1-methyl-1H-pyrazole

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties and biological activities have established them as privileged scaffolds in medicinal chemistry. The specific substitution pattern of 3-Ethyl-1-methyl-1H-pyrazole imparts distinct physicochemical properties that are leveraged in the design of novel bioactive molecules. This guide will focus on a robust and widely applicable two-step synthetic approach, beginning with the construction of the pyrazole core, followed by its regioselective N-methylation.

Strategic Overview of the Synthesis

The most logical and field-proven approach to 3-Ethyl-1-methyl-1H-pyrazole involves a two-stage synthesis. This strategy allows for greater control over the introduction of the substituents and facilitates purification of the intermediates.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: N-Methylation Precursors_1 1,3-Dicarbonyl Synthon + Hydrazine Intermediate 3-Ethyl-1H-pyrazole Precursors_1->Intermediate Knorr Cyclization Reagents_2 3-Ethyl-1H-pyrazole + Methylating Agent Final_Product 3-Ethyl-1-methyl-1H-pyrazole Reagents_2->Final_Product N-Alkylation

Caption: Two-stage synthesis of 3-Ethyl-1-methyl-1H-pyrazole.

Part 1: Synthesis of the 3-Ethyl-1H-pyrazole Intermediate

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Selection of Starting Materials: The Rationale

For the synthesis of 3-ethyl-1H-pyrazole, the required precursors are a synthetic equivalent of 3-oxopentanal and hydrazine. 3-Oxopentanal itself is unstable. Therefore, a more stable precursor, such as 1,1,3,3-tetramethoxypropane or 1,1-diethoxy-3-pentanone , is employed. These acetals are readily hydrolyzed in situ under acidic conditions to generate the reactive 1,3-dicarbonyl moiety. Hydrazine hydrate is the most common and cost-effective source of hydrazine for this reaction.

Reaction Mechanism: An Acid-Catalyzed Cascade

The Knorr synthesis proceeds through a series of acid-catalyzed steps:

  • Hydrolysis of the Acetal: The reaction is initiated by the acid-catalyzed hydrolysis of the acetal to generate the reactive dicarbonyl species.

  • Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups.

  • Imine Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Final Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.

G Start 1,1-Diethoxy-3-pentanone + Hydrazine Step1 Acid-Catalyzed Hydrolysis Start->Step1 Dicarbonyl 3-Oxopentanal Step1->Dicarbonyl Step2 Nucleophilic Attack (Hydrazine on C=O) Dicarbonyl->Step2 Hydrazone Hydrazone Intermediate Step2->Hydrazone Step3 Intramolecular Cyclization Hydrazone->Step3 Cyclized Non-aromatic Intermediate Step3->Cyclized Step4 Dehydration Cyclized->Step4 Product 3-Ethyl-1H-pyrazole Step4->Product

Caption: Mechanistic flow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole

This protocol is a representative procedure adapted from established methods for pyrazole synthesis.[3][4]

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • Hydrazine hydrate

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of hydrochloric acid is prepared by carefully adding concentrated HCl to water.

  • 1,1,3,3-Tetramethoxypropane is added to the acidic solution, and the mixture is stirred to facilitate hydrolysis to the dicarbonyl compound.

  • Hydrazine hydrate is then added dropwise to the reaction mixture. An exothermic reaction is typically observed.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction is cooled to room temperature and neutralized by the slow addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 3-ethyl-1H-pyrazole, which can be purified by distillation or column chromatography.

Part 2: N-Methylation of 3-Ethyl-1H-pyrazole

The second stage of the synthesis involves the alkylation of the 3-ethyl-1H-pyrazole intermediate to introduce the methyl group onto one of the ring nitrogen atoms.

The Challenge of Regioselectivity

The N-methylation of an unsymmetrical pyrazole such as 3-ethyl-1H-pyrazole presents a significant challenge: the formation of two possible regioisomers, 3-ethyl-1-methyl-1H-pyrazole (the desired product) and 5-ethyl-1-methyl-1H-pyrazole . Traditional methylating agents like methyl iodide or dimethyl sulfate often result in a mixture of these isomers, which can be difficult to separate.[5]

The regioselectivity of the N-alkylation is influenced by several factors:[5][6]

  • Steric Hindrance: The ethyl group at the 3-position exerts some steric hindrance, which can influence the approach of the methylating agent. Bulky methylating agents will preferentially react at the less hindered N1 position.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can affect the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of the N1 and N2 methylated products.

Controlling Regioselectivity: A Scientist's Approach

To favor the formation of the desired 3-ethyl-1-methyl-1H-pyrazole (N1 methylation), a common strategy is to use a strong, non-nucleophilic base to deprotonate the pyrazole, followed by the addition of the methylating agent. The choice of base and solvent system can influence the position of the counter-ion and, consequently, the site of methylation. For enhanced selectivity, sterically demanding methylating agents can be employed, although this may not be necessary for this specific substrate and can add cost and complexity.[5]

Experimental Protocol: N-Methylation of 3-Ethyl-1H-pyrazole

This protocol outlines a general procedure for the N-methylation of a pyrazole derivative.[7][8]

Materials:

  • 3-Ethyl-1H-pyrazole

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Dimethyl sulfate or Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.

  • A solution of 3-ethyl-1H-pyrazole in anhydrous DMF is added dropwise to the suspension at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the pyrazole anion.

  • The methylating agent (dimethyl sulfate or methyl iodide) is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until TLC indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of a saturated ammonium chloride solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to separate the regioisomers and afford the pure 3-ethyl-1-methyl-1H-pyrazole.

Data Presentation

The following table summarizes the expected physicochemical and spectroscopic data for the final product.

PropertyData
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available; estimation would be in the range of 150-170 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.2 (d, 1H, pyrazole-H5), ~6.0 (d, 1H, pyrazole-H4), ~3.8 (s, 3H, N-CH₃), ~2.6 (q, 2H, CH₂CH₃), ~1.2 (t, 3H, CH₂CH₃). Note: Exact chemical shifts and coupling constants may vary.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~150 (C3), ~135 (C5), ~105 (C4), ~38 (N-CH₃), ~22 (CH₂CH₃), ~14 (CH₂CH₃). Note: These are estimated values based on similar structures.
Mass Spectrometry (EI) m/z (%): 110 (M⁺), and characteristic fragmentation patterns.
Infrared (IR) Key absorptions (cm⁻¹): ~2970 (C-H aliphatic), ~1500 (C=N, C=C ring stretch).

Experimental Workflow Visualization

G cluster_0 Synthesis of 3-Ethyl-1H-pyrazole cluster_1 N-Methylation A1 Prepare Acidic Solution A2 Add 1,1,3,3-Tetramethoxypropane A1->A2 A3 Add Hydrazine Hydrate A2->A3 A4 Reflux A3->A4 A5 Neutralize and Extract A4->A5 A6 Purify A5->A6 B1 Deprotonate 3-Ethyl-1H-pyrazole with Base A6->B1 Intermediate B2 Add Methylating Agent B1->B2 B3 Reaction Monitoring B2->B3 B4 Quench and Extract B3->B4 B5 Purify by Chromatography B4->B5

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 3-Ethyl-1-methyl-1H-pyrazole is reliably achieved through a two-step process involving a Knorr pyrazole synthesis followed by N-methylation. Careful consideration of the starting materials and reaction conditions, particularly during the N-methylation step, is crucial for achieving a good yield and high purity of the desired regioisomer. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this and related pyrazole derivatives in a research and development setting.

References

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

  • Process for the preparation of pyrazoles.
  • Preparation of pyrazoles.
  • knorr pyrazole synthesis. SlideShare. [Link]

  • Method for purifying pyrazoles.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PubMed Central. [Link]

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Foundational

3-Ethyl-1-methyl-1H-pyrazole reactivity and stability

Reactivity, Synthesis, and Stability Profile Part 1: Executive Summary & Structural Logic 3-Ethyl-1-methyl-1H-pyrazole (CAS: 30433-58-0) is a specific regioisomer of the dialkylpyrazole family, serving as a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity, Synthesis, and Stability Profile

Part 1: Executive Summary & Structural Logic

3-Ethyl-1-methyl-1H-pyrazole (CAS: 30433-58-0) is a specific regioisomer of the dialkylpyrazole family, serving as a critical scaffold in the synthesis of COX-2 inhibitors, kinase inhibitors (e.g., Janus kinase), and agrochemicals.

Unlike symmetrically substituted pyrazoles, this molecule presents a distinct regiochemical challenge . The asymmetry introduced by the N1-methyl and C3-ethyl groups creates significant electronic differentiation between the C4 and C5 positions.

Structural & Electronic Analysis
  • N1 (Pyrrole-like): The methylated nitrogen donates electron density into the ring, maintaining aromaticity. It is the site of steric anchoring.

  • N2 (Pyridine-like): Possesses a lone pair in the sp² orbital, orthogonal to the π-system, making it a weak base (pKa ~2.5) and a coordination site for metals.

  • C4 (Nucleophilic): The most electron-rich carbon, highly susceptible to electrophilic aromatic substitution (SEAr).

  • C5 (Acidic/Steric): The proton at C5 is the most acidic ring proton (pKa ~30 in DMSO) due to the inductive effect of the adjacent N1. It is the primary site for lithiation-mediated functionalization.

G Struct 3-Ethyl-1-methyl-1H-pyrazole N1 N1-Methyl (Steric Anchor) Struct->N1 Defines Regiochem N2 N2-Lone Pair (Coordination Site) Struct->N2 Basic Center C4 C4 Position (Electrophilic Trap) Struct->C4 SEAr Active C5 C5 Position (Lithiation Site) Struct->C5 C-H Activation N1->C5 Inductive Activation

Figure 1: Functional map of 3-Ethyl-1-methyl-1H-pyrazole highlighting reactive centers.

Part 2: Synthesis & Regiochemistry[1][2][3]

The synthesis of 3-ethyl-1-methyl-1H-pyrazole is non-trivial due to the "tautomeric trap." Direct alkylation of 3-ethylpyrazole yields a mixture of 1-methyl-3-ethyl (Target) and 1-methyl-5-ethyl (Impurity) isomers, which are difficult to separate by distillation due to similar boiling points.

The Superior Pathway: Regioselective Cyclization To ensure high isomeric purity (>98%), a condensation approach using hydrazine derivatives is required.

Protocol: Condensation of Methylhydrazine with 1-Cyclopropyl-1,3-dione Equivalent

Note: While direct condensation with diketones is common, using an enaminone precursor ensures N1-selectivity.

Reagents:

  • Methylhydrazine (Caution: Toxic/Carcinogenic)

  • 1-Ethoxy-1-penten-3-one (or equivalent

    
    -keto enol ether)
    
  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with ethanol (0.5 M concentration relative to substrate). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add 1-ethoxy-1-penten-3-one (1.0 equiv).

  • Cyclization: Dropwise add methylhydrazine (1.05 equiv) over 30 minutes. The exotherm must be controlled to maintain T < 10°C.

    • Mechanism:[3][1][4][5] The more nucleophilic terminal nitrogen of methylhydrazine attacks the

      
      -carbon (enol ether site) first, followed by cyclization onto the carbonyl. This sequence locks the methyl group at N1 relative to the ethyl chain.
      
  • Reflux: Warm to room temperature, then reflux for 3 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with water and brine. Dry over

    
    .
    
  • Purification: Distillation under reduced pressure (approx. 60-70°C at 10 mmHg) yields the pure oil.

ParameterValueNote
Appearance Colorless to pale yellow liquidOxidizes slightly on air contact
Boiling Point ~145-150°C (Predicted)1-Methylpyrazole boils at 127°C
Density ~0.96 g/mL
Flash Point ~45°CFlammable Liquid (Class 3)

Part 3: Reactivity Profile

A. Electrophilic Aromatic Substitution (SEAr) at C4

The C4 position is the nucleophilic "hotspot." The ethyl group at C3 provides mild steric shielding but does not deactivate the ring.

Standard Protocol: C4-Bromination

  • Solvent: DMF or Acetonitrile.

  • Reagent: N-Bromosuccinimide (NBS, 1.05 equiv).

  • Conditions: 0°C to RT, 1 hour.

  • Outcome: Quantitative conversion to 4-bromo-3-ethyl-1-methyl-1H-pyrazole . This intermediate is essential for Suzuki-Miyaura couplings.

B. C5-Lithiation (C-H Activation)

This is the most powerful transformation for this scaffold. Deprotonation occurs exclusively at C5 due to the directing effect of the N1 lone pair and the acidity of the C5 proton.

Critical Warning: Kinetic control is required.[4][5] At higher temperatures or with prolonged times, the lithiated species may isomerize or attack the N-methyl group (lateral lithiation), though C5 is thermodynamically favored.

Protocol: C5-Formylation (Trapping with DMF)

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (0.2 M).

  • Cooling: Cool substrate to -78°C .

  • Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Observation: Solution typically turns yellow/orange.

    • Time: Stir at -78°C for 45 minutes.

  • Quench: Add anhydrous DMF (1.5 equiv) rapidly.

  • Warm: Allow to warm to RT over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    

Reactivity cluster_0 Electrophilic Pathway (C4) cluster_1 Nucleophilic Pathway (C5) Start 3-Ethyl-1-methyl-1H-pyrazole NBS NBS / DMF Start->NBS nBuLi n-BuLi / -78°C Start->nBuLi Prod1 4-Bromo-Derivative (Suzuki Coupling Precursor) NBS->Prod1 LiInt 5-Lithio Species nBuLi->LiInt Deprotonation Electrophile Electrophile (E+) (e.g., DMF, CO2, I2) LiInt->Electrophile Prod2 5-Substituted Derivative Electrophile->Prod2

Figure 2: Divergent reactivity pathways. C4 is accessed via electrophiles, C5 via lithiation.

Part 4: Stability & Safety (SDS Summary)

Handling:

  • Hygroscopic: The compound can absorb moisture; store under inert gas (Argon/Nitrogen).

  • Oxidation: The ethyl side chain is susceptible to benzylic-type oxidation (to the ketone) under harsh oxidative conditions (e.g., KMnO4), but is stable under standard ambient conditions.

Safety Profile (GHS):

  • H226: Flammable liquid and vapor.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Storage:

  • Keep in a tightly closed container.[1]

  • Refrigerate (2-8°C) for long-term storage to prevent gradual yellowing (oxidation/polymerization of impurities).

References

  • PubChem. 3-Ethyl-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • Begtrup, M., et al. Regioselectivity in Lithiation of 1-methylpyrazole.[5] Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[5] (Mechanistic basis for C5 lithiation). [Link]

  • Fustero, S., et al. Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 2008. (General methodology for regioselective cyclization). [Link]

Sources

Exploratory

Technical Whitepaper: The Pharmacological Potential of the 3-Ethyl-1-methyl-1H-pyrazole (EMP) Scaffold

[1][2] Executive Summary 3-Ethyl-1-methyl-1H-pyrazole (EMP) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Ethyl-1-methyl-1H-pyrazole (EMP) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple bioisosteres, the EMP motif offers a unique steric and electronic profile defined by the N1-methylation (which locks tautomeric preference) and the C3-ethyl group (which probes hydrophobic sub-pockets often inaccessible to methyl-substituted analogs).[1][2][3]

This technical guide analyzes the EMP moiety not merely as a chemical reagent, but as a pharmacophore critical for developing inhibitors of Protein Kinases (CDKs, Akt) , D-Amino Acid Oxidase (DAO) , and Metabolic Enzymes .[3][4] It details the structural rationale for its binding affinity, validated experimental protocols for target engagement, and the synthetic pathways required to integrate this motif into lead compounds.[3][4]

Part 1: Physiochemical & Structural Profile[3]

The efficacy of the EMP scaffold stems from its ability to fill specific "Goldilocks" zones in protein binding pockets—spaces too large for a methyl group but too constricted for a phenyl ring.

Structural Attributes[1][2][3][5][6][7][8]
  • Tautomeric Lock: The N1-methyl group prevents the 1,2-proton shift common in unsubstituted pyrazoles.[1] This reduces the entropic penalty upon binding, as the molecule is pre-organized in the bioactive conformation.[4]

  • Lipophilic Handle: The C3-ethyl group adds significant lipophilicity (increasing LogP) compared to a methyl group, enhancing van der Waals interactions within hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).[1][3][4]

  • Electronic Character: The pyrazole ring serves as a weak base and an aromatic spacer, often positioning distal functional groups (like carboxylic acids or amides at C5) to interact with catalytic residues.[3][4]

Physiochemical Data Summary[1][2][3][4][9]
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight ~110.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1][2][3]
LogP ~1.1 - 1.5Moderate lipophilicity; supports membrane permeability without excessive non-specific binding.[1][2][3]
H-Bond Donors 0N1-methylation removes donor capability, reducing desolvation costs.[1][2][3][4]
H-Bond Acceptors 2 (N2)The N2 nitrogen remains available to accept H-bonds (e.g., from kinase hinge regions).[1][2][3][4]
Steric Bulk (C3) Ethyl > MethylProbes hydrophobic depth in enzyme active sites.[2][3][4]

Part 2: Primary Therapeutic Targets[1][4]

The EMP motif is rarely a drug in isolation but is a critical pharmacophore in the following high-value targets:

Protein Kinases (CDK2, Akt, BRAF)

The pyrazole ring is a classic ATP-mimetic.[3][4] In inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Akt (Protein Kinase B) , the EMP motif often occupies the adenine-binding pocket.[1][2][3][4]

  • Mechanism: The N2 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region. The C3-ethyl group extends into the hydrophobic gatekeeper pocket, improving selectivity over kinases with smaller gatekeeper residues.[3][4]

  • Case Study: Analogs of AT7519 (a multi-CDK inhibitor) utilize pyrazole cores.[2][3][4][5] Substituting the core with EMP-like motifs allows fine-tuning of selectivity profiles against CDK1 vs. CDK2.[1][2]

D-Amino Acid Oxidase (DAO/DAAO)

DAO degrades D-serine, a co-agonist of the NMDA receptor.[1][2][3][4] DAO inhibitors are potential therapeutics for Schizophrenia and Neuropathic Pain .[2][3][4]

  • Mechanism: 3-Methylpyrazole-5-carboxylic acid is a known DAO inhibitor.[1][2][3] The EMP scaffold (specifically 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ) acts as a competitive inhibitor.[1][2] The carboxylate moiety coordinates with the active site Arginine (Arg283 in human DAO), while the pyrazole ring stacks with FAD.[3][4] The 3-ethyl group fills a hydrophobic void near the flavin cofactor, potentially enhancing potency over the methyl analog.[4]

Agrochemical Cross-Over (Complex I Inhibition)

While this guide focuses on human therapeutics, the EMP scaffold is foundational in mitochondrial Complex I inhibitors (e.g., Tebufenpyrad analogs).[3][4]

  • Translational Insight: High-affinity binding to mitochondrial Complex I can lead to neurotoxicity (Parkinsonian phenotypes).[1][2][3][4] Therefore, when designing EMP-based drugs for human use, counter-screening against mitochondrial respiration is mandatory to ensure safety.[3][4]

Part 3: Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the EMP scaffold, highlighting how specific substitutions drive target selectivity.

EMP_SAR_Logic EMP_Core 3-Ethyl-1-methyl-1H-pyrazole (EMP Scaffold) N1_Methyl N1-Methyl Group (Conformational Lock) EMP_Core->N1_Methyl C3_Ethyl C3-Ethyl Group (Hydrophobic Probe) EMP_Core->C3_Ethyl C5_Funct C5-Functionalization (Carboxylic Acid/Amide) EMP_Core->C5_Funct Target_Kinase Target: Kinases (CDK/Akt) Selectivity via Gatekeeper N1_Methyl->Target_Kinase Reduces Entropic Penalty C3_Ethyl->Target_Kinase Fills Hydrophobic Pocket Target_Tox Off-Target: Complex I (Mitochondrial Toxicity) C3_Ethyl->Target_Tox Risk Factor if Lipophilicity > 3 C5_Funct->Target_Kinase H-Bond to Hinge/Lys Target_DAO Target: D-Amino Acid Oxidase Active Site Coordination C5_Funct->Target_DAO Salt Bridge to Arg283

Figure 1: SAR Logic of the EMP Scaffold.[1][2][3] The diagram maps structural features (N1-Methyl, C3-Ethyl) to specific biological impacts on Kinases and DAO, while flagging mitochondrial toxicity risks.[1][4]

Part 4: Experimental Validation Protocols

To validate the EMP motif as a hit for a specific target, the following self-validating protocols should be employed.

Protocol A: Differential Scanning Fluorimetry (DSF) for Kinase Binding

Use this to confirm the EMP fragment binds to the kinase ATP pocket.[1]

  • Preparation: Dilute recombinant Kinase domain (e.g., CDK2) to 2 µM in assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Dosing: Add EMP derivative (dissolved in DMSO) at varying concentrations (10 µM - 1 mM). Ensure final DMSO < 2%.

  • Thermal Shift: Run melt curve from 25°C to 95°C on a qPCR machine (ramp rate 1°C/min).

  • Validation: Calculate the Melting Temperature (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). A positive shift (
    
    
    
    ) compared to DMSO control indicates specific binding.[2][4]
    • Control: Use Staurosporine as a positive control (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[2][4]
      
Protocol B: DAO Enzymatic Inhibition Assay

Use this to test 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid derivatives.

  • Reagents: Porcine Kidney DAO (Sigma), D-Serine (Substrate), Amplex Red (H2O2 probe), HRP.[1][2][3][4]

  • Reaction Mix: In a 96-well black plate, mix 50 µL of EMP derivative (titrated 0.1 nM to 10 µM) with 50 µL of Enzyme solution (0.2 U/mL) in 50 mM Sodium Pyrophosphate buffer (pH 8.3).

  • Incubation: Incubate for 15 mins at 25°C to allow inhibitor binding.

  • Start: Add 100 µL Substrate Mix (40 mM D-Serine + 50 µM Amplex Red + 0.1 U/mL HRP).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 mins.

  • Analysis: Calculate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     based on the slope of the linear portion of the reaction.[4]
    

Part 5: Synthesis & Derivatization[1][8][12]

For medicinal chemists, accessing the scaffold is the first step.[3][4] The standard route to the functionalized EMP core is the Claisen Condensation followed by cyclization.

Synthesis Workflow
  • Precursor: Start with 2-pentanone (or equivalent ethyl-ketone).[1][2][3][4]

  • Condensation: React with diethyl oxalate and sodium ethoxide to form the diketo ester intermediate .[2][3][4]

  • Cyclization: Treat the intermediate with methylhydrazine .[2][3][4]

    • Regioselectivity Note: This step produces two isomers (1-methyl-3-ethyl vs. 1-methyl-5-ethyl).[1][2][3] The 1-methyl-3-ethyl isomer is thermodynamically favored in acidic conditions or can be separated via chromatography.[1][2]

  • Functionalization: The resulting ester at C5 can be hydrolyzed to the carboxylic acid (for DAO inhibitors) or converted to an amide (for Kinase inhibitors).[2][3][4]

Synthesis_Workflow Step1 Start: 2-Pentanone + Diethyl Oxalate Step2 Intermediate: Diketo Ester Step1->Step2 NaOEt, Reflux Step3 Reagent: Methylhydrazine Step2->Step3 Step4 Cyclization (Regioisomer Separation) Step3->Step4 AcOH, Heat Step5 Product: 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylate Step4->Step5 Isolate Major Isomer

Figure 2: Synthetic Pathway to the EMP Scaffold.[1][2][3][4]

References

  • PubChem. (2023).[2][3][4] 3-Ethyl-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine.[2][3][4] Link

  • BenchChem. (2023).[2][3][4] 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Applications in Pharmaceutical Development.Link[1][2][3][4]

  • MDPI. (2022).[2][3][4] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[1][2] International Journal of Molecular Sciences.[2][3][4] Link

  • Sigma-Aldrich. (2023).[1][2][3][4] 3-Methylpyrazole-5-carboxylic acid: D-Amino Acid Oxidase Inhibitor.[1][2][3]Link[1][2][3][4]

  • RSC Publishing. (2024).[2][3][4] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity.[1][2][3] RSC Advances.[2][3][4] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Ethyl-1-methyl-1H-pyrazole from Ethyl Acetoacetate

Abstract The synthesis of 3-Ethyl-1-methyl-1H-pyrazole starting strictly from Ethyl Acetoacetate (EAA) presents a classic regiochemical and carbon-framework challenge. EAA ( ) naturally provides a 3-carbon backbone suite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 3-Ethyl-1-methyl-1H-pyrazole starting strictly from Ethyl Acetoacetate (EAA) presents a classic regiochemical and carbon-framework challenge. EAA (


) naturally provides a 3-carbon backbone suited for 3-methyl pyrazoles. To achieve the 3-ethyl substitution pattern, the acetyl group of EAA must be extended by one carbon prior to cyclization.

This Application Note details the rigorous protocol for the


-alkylation of the EAA dianion  to generate the necessary precursor, Ethyl Propionylacetate , followed by regioselective cyclization with methylhydrazine. This route ensures structural fidelity to the target molecule, avoiding common isomeric pitfalls (e.g., 1-ethyl-3-methyl isomers).

Part 1: Retrosynthetic Logic & Strategic Analysis

The Structural Mismatch

Direct reaction of Ethyl Acetoacetate with methylhydrazine yields 1,3-Dimethyl-5-pyrazolone (Edaravone analog). The native methyl group of the acetyl moiety ends up at the 3-position of the pyrazole ring.

  • Target: 3-Ethyl-1-methyl-1H-pyrazole[1][2][3][4][5][6][7][8]

  • Starting Material: Ethyl Acetoacetate (Provides 3-Methyl)[9]

  • Solution: We must convert the terminal methyl of the acetyl group (

    
    -carbon) into an ethyl group before ring formation.
    
The "Dianion" Solution

The most elegant solution to extend the EAA chain is the generation of the


-keto ester dianion . While the 

-protons (between carbonyls) are most acidic (

), the

-protons (terminal methyl) can be deprotonated by a second equivalent of a strong base (

). The resulting dianion is nucleophilic at the

-position, allowing for selective terminal methylation.
Reaction Pathway Visualization

SynthesisPathway EAA Ethyl Acetoacetate (Starting Material) Dianion EAA Dianion (Reactive Intermediate) EAA->Dianion 1. NaH (1 eq) 2. n-BuLi (1 eq) -78°C EPA Ethyl Propionylacetate (Corrected Precursor) Dianion->EPA MeI (1 eq) Gamma-Alkylation Pyrazolone 3-Ethyl-1-methyl- pyrazol-5-one EPA->Pyrazolone MeNHNH2 Cyclization Target 3-Ethyl-1-methyl- 1H-pyrazole Pyrazolone->Target 1. POCl3 2. H2/Pd Aromatization

Figure 1: Strategic pathway converting EAA to the 3-Ethyl target via dianion chemistry.

Part 2: Experimental Protocols

Phase 1: Synthesis of Ethyl Propionylacetate (Precursor Modification)

Objective: Selective methylation of the


-carbon of Ethyl Acetoacetate.
Reagents & Equipment[1][5][6][7][8][10]
  • Ethyl Acetoacetate (EAA): 1.0 eq (e.g., 13.0 g, 100 mmol)

  • Sodium Hydride (NaH): 1.1 eq (60% dispersion in mineral oil)

  • n-Butyllithium (n-BuLi): 1.1 eq (2.5 M in hexanes)

  • Methyl Iodide (MeI): 1.1 eq

  • Solvent: Anhydrous THF (freshly distilled or dried)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Protocol
  • Mono-anion Formation:

    • Wash NaH (4.4 g, 110 mmol) with dry hexane to remove mineral oil. Suspend in 150 mL anhydrous THF at 0°C.

    • Add EAA (13.0 g, 100 mmol) dropwise over 20 minutes. Hydrogen gas evolution will be vigorous.

    • Stir at 0°C for 30 minutes until the solution is clear (Formation of sodium enolate).

  • Dianion Generation:

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Slowly add n-BuLi (44 mL, 110 mmol) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Observation: The solution typically turns yellow/orange, indicating dianion formation. Stir for 30 minutes at -78°C.

  • Gamma-Alkylation:

    • Add Methyl Iodide (15.6 g, 110 mmol) in 10 mL THF dropwise.

    • Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (100 mL).
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure.[6][11]

    • Yield Target: ~75-85% of Ethyl Propionylacetate (Ethyl 3-oxopentanoate).

Phase 2: Regioselective Cyclization

Objective: Condensation of Ethyl Propionylacetate with Methylhydrazine to form the pyrazole core.

Critical Regiochemistry Note

Methylhydrazine (


) has two nucleophilic nitrogens. The unsubstituted 

is more nucleophilic and attacks the more electrophilic ketone carbonyl first. This dictates the substitution pattern:
  • 
     attacks Ketone (C3 precursor).
    
  • 
     attacks Ester (C5 precursor).
    
  • Result: The Methyl group on the nitrogen ends up at position 1, and the Ethyl group from the ketone ends up at position 3.

Reagents
  • Ethyl Propionylacetate (from Phase 1): 1.0 eq (14.4 g, 100 mmol)

  • Methylhydrazine: 1.05 eq (4.83 g, 105 mmol)

  • Solvent: Ethanol (Absolute)[12]

  • Catalyst: Glacial Acetic Acid (cat. 5 drops)

Step-by-Step Protocol
  • Addition: Dissolve Ethyl Propionylacetate in Ethanol (100 mL). Cool to 0°C.

  • Reaction: Add Methylhydrazine dropwise. The reaction is exothermic.[13]

  • Cyclization: Allow to warm to room temperature, then heat to reflux (78°C) for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Isolation:

    • Concentrate the solvent under reduced pressure.[6][8]

    • The residue is often an oil or low-melting solid: 3-Ethyl-1-methyl-1H-pyrazol-5-ol (exists in tautomeric equilibrium with the pyrazolone).

    • Purification: Recrystallization from Ethanol/Ether or column chromatography (DCM:MeOH 95:5).

Phase 3: Aromatization (Conversion to 1H-Pyrazole)

Objective: Removal of the C5-oxygen to yield the fully aromatic 3-Ethyl-1-methyl-1H-pyrazole.

Note: Many applications (e.g., Edaravone analogs) stop at the pyrazolone. If the fully aromatic hydrocarbon is required, follow this reduction sequence.

Protocol
  • Chlorination: Reflux the pyrazolone (10 mmol) in

    
     (30 mmol) for 4 hours. Quench on ice. Extract with DCM.[2] This yields 5-Chloro-3-ethyl-1-methyl-1H-pyrazole .
    
  • Hydrogenolysis: Dissolve the chloro-intermediate in Methanol. Add 10% Pd/C catalyst (10 wt%) and Sodium Acetate (1.5 eq). Stir under Hydrogen atmosphere (balloon, 1 atm) for 12 hours.

  • Final Isolation: Filter catalyst, concentrate, and distill.

    • Final Product: 3-Ethyl-1-methyl-1H-pyrazole (Liquid/Low melting solid).[2]

Part 3: Data Summary & Troubleshooting

Comparative Isomer Data

It is vital to distinguish the target from its isomers, which are common impurities if the wrong hydrazine or precursor is used.

CompoundStructureOriginKey NMR Feature
3-Ethyl-1-methyl-1H-pyrazole Target Ethyl Propionylacetate + Methylhydrazine

2.60 (q, 2H, C3-Ethyl),

3.85 (s, 3H, N-Me)
1,3-Dimethyl-5-pyrazolone ImpurityEAA + Methylhydrazine

2.10 (s, 3H, C3-Methyl)
1-Ethyl-3-methyl-1H-pyrazole IsomerEAA + Ethylhydrazine

1.40 (t, 3H, N-Ethyl),

2.25 (s, 3H, C3-Methyl)
Troubleshooting Guide
  • Low Yield in Phase 1: Ensure THF is strictly anhydrous. The dianion is moisture-sensitive. Ensure the temperature remains at -78°C during n-BuLi addition to prevent decomposition.

  • Regioisomer Contamination: If 5-ethyl-1-methyl isomers are observed, lower the reaction temperature of the hydrazine addition (Phase 2) to -10°C to favor kinetic control (NH2 attack on ketone).

  • Incomplete Decarboxylation: Not applicable here as the ester carbon becomes the C5 of the ring (in the pyrazolone form).

References

  • Weiler, L. (1970). "Anion of

    
    -keto esters. Alkylation at the 
    
    
    
    -position".[10] Journal of the American Chemical Society.[10] Link
    • Foundational text for the dianion gener
  • Huckin, S. N., & Weiler, L. (1974).

    
    -Keto Esters". Canadian Journal of Chemistry. Link
    
    • Detailed methodology for the specific methylation of ethyl acetoacet
  • Tolfenpyrad Synthesis. (2012).[4] "Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues". Organic Process Research & Development. Link

    • Demonstrates the industrial relevance and regioselectivity of methylhydrazine cycliz
  • ChemicalBook. (2023). "3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Properties". Link

    • Verifies the existence and properties of the ethyl-substituted pyrazole scaffold.

Sources

Application

Application Note: Regioselective Synthesis of 3-Ethyl-1-methyl-1H-pyrazole

Here is a detailed Application Note and Experimental Protocol for the synthesis of 3-Ethyl-1-methyl-1H-pyrazole, designed for researchers and drug development professionals. Abstract & Strategic Analysis 3-Ethyl-1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Experimental Protocol for the synthesis of 3-Ethyl-1-methyl-1H-pyrazole, designed for researchers and drug development professionals.

Abstract & Strategic Analysis

3-Ethyl-1-methyl-1H-pyrazole (CAS: 23681-30-3) is a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals. While pyrazole synthesis is well-documented, the specific challenge lies in regiocontrol .[1]

The classical condensation of unsymmetrical 1,3-diketones with methylhydrazine typically yields a mixture of 1,3- and 1,5-isomers (often 60:40 or 70:30), requiring tedious chromatographic separation.

This protocol utilizes the Enaminone Route , a superior strategy that ensures high regioselectivity (>95:5) favoring the 1,3-isomer. By reacting 2-butanone with


-dimethylformamide dimethyl acetal (DMF-DMA) to form an 

-unsaturated enaminone, followed by cyclization with methylhydrazine, we exploit steric and electronic steering to direct the nucleophilic attack, effectively locking the ethyl group at the 3-position.
Key Advantages of This Protocol
  • Regioselectivity: Eliminates the formation of the difficult-to-separate 5-ethyl isomer.

  • Scalability: Avoids high-vacuum distillation or column chromatography for intermediate steps.

  • Self-Validating: The intermediate enaminone has a distinct color and NMR signature, serving as a "stop/go" checkpoint.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path, decision points, and mechanistic logic driving the regioselectivity.

G Start Starting Material: 2-Butanone Intermed Intermediate: Enaminone (1-(dimethylamino)pent-1-en-3-one) Start->Intermed Condensation (110°C, 12h) Reagent1 Reagent: DMF-DMA Reagent1->Intermed Cyclization Cyclization: Ethanol, Reflux Intermed->Cyclization Nucleophilic Attack (Michael Addition) Reagent2 Reagent: Methylhydrazine Reagent2->Cyclization Product Target Product: 3-Ethyl-1-methyl-1H-pyrazole Cyclization->Product Major Pathway Isomer Minor Byproduct: 5-Ethyl isomer (<5%) Cyclization->Isomer Sterically Disfavored QC QC Checkpoint: 1H NMR (NOE) Product->QC

Caption: Workflow depicting the regioselective enaminone route. The steric bulk of the dimethylamino group directs the hydrazine attack, ensuring the 1,3-substitution pattern.

Detailed Experimental Protocol

Phase 1: Synthesis of Enaminone Intermediate

Objective: Convert 2-butanone into 1-(dimethylamino)pent-1-en-3-one. Reaction Type: Condensation / Vinylogous Amidation.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Amount (Example)Role
2-Butanone 72.111.07.21 g (100 mmol)Substrate
DMF-DMA 119.161.214.3 g (120 mmol)Reagent
Toluene --50 mLSolvent
Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-Butanone (7.21 g) and Toluene (50 mL). Add DMF-DMA (14.3 g) in a single portion.

    • Note: Toluene is used to azeotropically remove methanol formed during the reaction, driving the equilibrium forward.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Visual Cue: The solution will turn from colorless to deep yellow/orange, indicating the formation of the conjugated enaminone system.

  • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The starting ketone is volatile and may not be visible; monitor the appearance of a new UV-active spot (

    
    ).
    
  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove toluene and excess DMF-DMA.

    • Result: A viscous orange oil (Enaminone).

    • Checkpoint: This crude oil is sufficiently pure (>90%) for the next step. Do not distill unless necessary, as enaminones can be thermally sensitive.

Phase 2: Cyclization to Pyrazole

Objective: Regioselective ring closure using Methylhydrazine.[3]

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]AmountRole
Crude Enaminone ~127.191.0~12.7 g (Theoretical)Intermediate
Methylhydrazine 46.071.15.06 gNucleophile
Ethanol (Abs.) --60 mLSolvent
Safety Warning (Critical)

Methylhydrazine is highly toxic, a suspected carcinogen, and volatile. All operations must be performed in a functioning fume hood. Double-glove (Nitrile) and wear a face shield. Quench all glassware and waste with dilute bleach before removal from the hood.

Procedure
  • Dissolution: Dissolve the crude enaminone residue in Ethanol (60 mL) in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to

    
     using an ice bath. The reaction is exothermic.
    
  • Addition: Add Methylhydrazine (5.06 g) dropwise over 15 minutes.

    • Mechanistic Insight: The terminal

      
       of methylhydrazine is the stronger nucleophile and attacks the 
      
      
      
      -carbon (the
      
      
      attached to the
      
      
      group) via Michael addition. This dictates the regiochemistry.
  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 3 hours.
    
  • Workup:

    • Cool to room temperature.[5]

    • Concentrate under reduced pressure to remove ethanol.

    • Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with Water (

      
      ) to remove dimethylamine salts.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[3][6]
      
  • Purification:

    • The crude product is a pale yellow liquid.

    • Distillation: Purify via vacuum distillation (approx.[3]

      
       at 10 mmHg) to obtain a clear, colorless liquid.
      

Quality Control & Validation (Self-Validating System)

To ensure the protocol yielded the correct isomer, you must validate the structure using NMR.

1H NMR Interpretation (CDCl3, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegralAssignment
H-5 7.25 - 7.30 Doublet (

)
1HPyrazole Ring (Adjacent to N-Me)
H-4 5.95 - 6.05 Doublet (

)
1HPyrazole Ring
N-CH3 3.80 - 3.85 Singlet (

)
3HN-Methyl Group
CH2 (Et) 2.60 - 2.65 Quartet (

)
2HEthyl Methylene
CH3 (Et) 1.20 - 1.25 Triplet (

)
3HEthyl Methyl
Isomer Differentiation (The "Trustworthiness" Pillar)

The critical risk is forming the 1,5-isomer (5-ethyl-1-methyl-1H-pyrazole). Use NOESY (Nuclear Overhauser Effect Spectroscopy) to distinguish them:

  • Target (1,3-isomer): The

    
    -Methyl group is spatially close to the H-5 proton .
    
    • Observation: Strong NOE correlation between

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
  • Impurity (1,5-isomer): The

    
    -Methyl group is spatially close to the Ethyl group .
    
    • Observation: Strong NOE correlation between

      
       (
      
      
      
      ) and
      
      
      (
      
      
      -Ethyl). If you see this, the regiocontrol failed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete removal of Methanol.Use a Dean-Stark trap or molecular sieves during the reaction with DMF-DMA to drive equilibrium.
Presence of 1,5-Isomer Rapid addition of hydrazine at high temp.Ensure hydrazine is added at

.[6] Low temperature favors the kinetic Michael addition (desired pathway).
Dark/Tarred Product Overheating or oxidation.Perform distillation under high vacuum/lower temperature. Store product under Nitrogen.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al.[3][7] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[8] Chemical Reviews, 2011, 111(11), 6984–7034. Link

  • Enaminone Mechanism: Stanovnik, B., & Svete, J. "Synthesis of Pyrazoles from Enaminones." Mini-Reviews in Organic Chemistry, 2004.
  • Experimental Validation: "Regioselective synthesis of 1,3-disubstituted pyrazoles." Organic Chemistry Portal. Link

  • Safety Data: PubChem Compound Summary for Methylhydrazine. Link

Sources

Method

Application Note: 3-Ethyl-1-methyl-1H-pyrazole in Medicinal Chemistry

Executive Summary 3-Ethyl-1-methyl-1H-pyrazole (CAS: 30433-58-0) represents a critical "fragment-sized" building block in modern drug discovery. While simple in structure, its specific substitution pattern—featuring a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-1-methyl-1H-pyrazole (CAS: 30433-58-0) represents a critical "fragment-sized" building block in modern drug discovery. While simple in structure, its specific substitution pattern—featuring a steric bulk increase at C3 (ethyl vs. methyl) and a fixed polarity vector at N1 (methyl)—makes it an invaluable tool for Lead Optimization .

This guide addresses the practical application of this scaffold, specifically for:

  • Kinase Inhibitor Design: Filling hydrophobic pockets (e.g., the gatekeeper region) where a methyl group is too small and an isopropyl group is too bulky.

  • Physicochemical Tuning: Modulating LogP and solubility without introducing hydrogen bond donors (HBD).

  • Synthetic Versatility: Serving as a precursor for C4-functionalized (Suzuki/Buchwald coupling) and C5-functionalized (C-H activation) libraries.

Strategic Application: The "Goldilocks" Steric Effect

In Structure-Activity Relationship (SAR) studies, the transition from a methyl to an ethyl group at the C3 position of the pyrazole ring is often a critical "magic methyl" equivalent step.

Physicochemical Profile (Comparative)
Property1,3-Dimethylpyrazole3-Ethyl-1-methylpyrazole 1-Methyl-3-isopropylpyrazole
Steric Volume (ų) ~75~92 ~108
cLogP 0.621.15 1.65
Role in Binding Minimal steric clash; often insufficient hydrophobic burial.Optimal fit for medium-sized hydrophobic pockets (e.g., ATP-binding sites). High risk of steric clash; increased lipophilicity liability.

Application Insight: Use the 3-ethyl analog when your crystal structure suggests a solvent-accessible pocket or a hydrophobic cleft that is not fully occupied by a methyl group. The ethyl chain allows for conformational flexibility (rotation) that rigid cycloalkyl groups (like cyclopropyl) do not possess.

Synthetic Protocols

The primary challenge in working with 3-ethyl-1-methyl-1H-pyrazole is regiocontrol during synthesis and functionalization.

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 3-ethyl-1-methyl-1H-pyrazole while minimizing the formation of the 5-ethyl isomer.

Reagents:

  • 1-Cyclopropylpropan-1-one (or Ethyl propionylacetate for ester routes)

  • Methylhydrazine

  • Ethanol (Absolute)

  • HCl (conc.)

Workflow:

  • Condensation: Dissolve Ethyl 2,4-dioxohexanoate (1.0 eq) in Ethanol (0.5 M).

  • Addition: Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise. Note: Methylhydrazine attacks the most electrophilic ketone first. Control of temperature is critical to favor the 3-ethyl isomer over the 5-ethyl.

  • Cyclization: Allow to warm to RT, then reflux for 2 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3.

  • Purification: Distillation (bp ~140-145°C) or Flash Chromatography (Hexane/EtOAc).

Protocol B: C4-Bromination (Precursor for Cross-Coupling)

Objective: Introduce a bromine atom at the C4 position to enable Suzuki/Buchwald couplings.

Mechanism: Electrophilic Aromatic Substitution (EAS). The C4 position is the most electron-rich.

Step-by-Step:

  • Preparation: Dissolve 3-ethyl-1-methyl-1H-pyrazole (10 mmol) in Acetonitrile (anhydrous, 50 mL).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C. Do not dump NBS all at once to avoid exotherms.

  • Reaction: Stir at 0°C for 30 mins, then RT for 2 hours. Monitor by TLC (The bromide is usually less polar).

  • Quench: Add 10% Na2S2O3 (aq) to quench unreacted bromine species.

  • Isolation: Extract with DCM. Dry over MgSO4.

  • Yield: Expect >85% yield of 4-bromo-3-ethyl-1-methyl-1H-pyrazole .

Protocol C: C5-Lithiation (Carboxylation/Functionalization)

Objective:[1][2] Functionalize the C5 position via C-H activation. This is superior to halogenation for introducing carbonyls.

Step-by-Step:

  • Conditions: Anhydrous THF, -78°C, Nitrogen atmosphere.

  • Deprotonation: Add n-Butyllithium (n-BuLi, 1.2 eq, 2.5M in hexanes) dropwise to the pyrazole solution.

  • Incubation: Stir at -78°C for 45 mins. The C5-Li species is generated.

    • Critical Check: The solution often turns yellow/orange.

  • Quench (Electrophile):

    • For Carboxylic Acid: Bubble dry CO2 gas or add crushed dry ice.

    • For Formylation: Add anhydrous DMF.

  • Workup: Acidify with 1M HCl to pH 3 (for acid) or extract (for aldehyde).

Visualizing the Workflow

The following diagram illustrates the divergence in functionalization strategies based on the desired medicinal chemistry outcome.

Pyrazole_Workflow Start Starting Material: 3-Ethyl-1-methyl-1H-pyrazole Path_C4 Path A: C4-Functionalization (Electrophilic Aromatic Substitution) Start->Path_C4 NBS, ACN, 0°C Path_C5 Path B: C5-Functionalization (C-H Activation / Lithiation) Start->Path_C5 n-BuLi, THF, -78°C Inter_Br Intermediate: 4-Bromo-3-ethyl-1-methylpyrazole Path_C4->Inter_Br Inter_Li Intermediate: 5-Lithio Species (-78°C) Path_C5->Inter_Li App_Suzuki Suzuki Coupling: Biaryl Scaffolds (Kinase Inhibitors) Inter_Br->App_Suzuki Ar-B(OH)2, Pd(dppf)Cl2 App_Buchwald Buchwald Amination: Amino-pyrazoles (GPCR Ligands) Inter_Br->App_Buchwald R-NH2, Pd2(dba)3 App_Acid Quench w/ CO2: Pyrazole-5-carboxylic acid (Fragment Libraries) Inter_Li->App_Acid 1. CO2 2. H3O+

Caption: Divergent synthesis pathways for 3-ethyl-1-methyl-1H-pyrazole. Path A targets the nucleophilic C4 (EAS), while Path B utilizes the acidic C5 proton (Lithiation).

Analytical Quality Control

Validating the structure is crucial to ensure the ethyl group is at position 3 and not 5.

1H NMR Discrimination Criteria (CDCl3, 400 MHz)
Feature3-Ethyl-1-methyl-1H-pyrazole (Target)5-Ethyl-1-methyl-1H-pyrazole (Isomer)
N-Methyl Singlet δ 3.80 - 3.85 ppm δ 3.95 - 4.05 ppm (Deshielded by adjacent ethyl)
C4-H Proton δ 6.00 - 6.10 ppm (d) δ 6.15 - 6.25 ppm
NOE Signal Strong NOE between N-Me and C5-H.Strong NOE between N-Me and Ethyl-CH2.

Self-Validating Step: Run a NOESY experiment. If you see a correlation between the N-Methyl group and the Ethyl CH2 quartet, you have synthesized the wrong isomer (5-ethyl). If you see a correlation between N-Methyl and an aromatic proton (C5-H), you have the correct 3-ethyl isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12581083, 3-Ethyl-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry.[3] (General methodology for regioselective pyrazole synthesis).

  • Ebenezer, O., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[2][4] International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Ansari, A., et al. (2017).Biological Activities of Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

Application

Application Note: Quantitative Analysis of 3-Ethyl-1-methyl-1H-pyrazole using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)

Abstract This application note provides detailed protocols for the quantitative analysis of 3-Ethyl-1-methyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Two primary analytica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 3-Ethyl-1-methyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) with UV detection for its robustness and wide applicability in quality control settings. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction

3-Ethyl-1-methyl-1H-pyrazole (C₆H₁₀N₂) is a substituted pyrazole derivative.[1] The pyrazole ring is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] Accurate and precise quantification of such compounds is crucial for various applications, including reaction monitoring, purity assessment, and stability testing in drug development. This document details two validated analytical methods for the reliable quantification of 3-Ethyl-1-methyl-1H-pyrazole.

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis. GC-MS is particularly well-suited for volatile and thermally stable compounds like 3-Ethyl-1-methyl-1H-pyrazole, offering excellent separation and definitive identification through mass spectral data.[3] HPLC-UV provides a versatile and cost-effective alternative, especially for routine analysis in a quality control environment.[4][5]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS method leverages the volatility of 3-Ethyl-1-methyl-1H-pyrazole for separation on a non-polar capillary column, followed by ionization and mass analysis for detection and quantification. This approach provides high specificity due to the unique mass fragmentation pattern of the analyte.[3]

Rationale for Method Selection

Gas chromatography is an ideal separation technique for 3-Ethyl-1-methyl-1H-pyrazole due to its anticipated volatility. Coupling GC with a mass spectrometer allows for unambiguous peak identification and co-elution resolution, which is critical when analyzing complex matrices. The use of a non-polar capillary column, such as a DB-5ms, is a logical starting point for method development as it separates compounds primarily based on their boiling points.[2]

Experimental Workflow

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Methanol) Working Working Standards (Serial Dilution) Stock->Working Dilute Injection Inject 1 µL Working->Injection Sample Sample Preparation (Dissolution in Methanol) Sample->Injection GC_Separation GC Separation (DB-5ms column) Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification of 3-Ethyl-1-methyl-1H-pyrazole Calibration->Quantification

Caption: Workflow for the quantification of 3-Ethyl-1-methyl-1H-pyrazole by GC-MS.

Detailed Protocol

2.3.1. Materials and Reagents

  • 3-Ethyl-1-methyl-1H-pyrazole reference standard (>98% purity)

  • Methanol (HPLC or GC grade)

  • Volumetric flasks and pipettes

  • GC vials with inserts

2.3.2. Instrumentation

  • Gas chromatograph equipped with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

2.3.3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Ethyl-1-methyl-1H-pyrazole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 3-Ethyl-1-methyl-1H-pyrazole in methanol to achieve a final concentration within the calibration range.

2.3.4. GC-MS Parameters

ParameterValueRationale
GC System
Injection Volume1 µLStandard volume for capillary columns.
Injector Temperature250 °CEnsures complete vaporization of the analyte without degradation.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.[2]
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating a library-searchable mass spectrum.[2]
Mass Rangem/z 40-400Covers the expected molecular ion and fragment ions of the analyte.
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CEnsures stable ion transmission.

2.3.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the target ion for 3-Ethyl-1-methyl-1H-pyrazole against the concentration of the working standards.

  • Determine the concentration of 3-Ethyl-1-methyl-1H-pyrazole in the samples by interpolating their peak areas from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This reversed-phase HPLC method is suitable for the routine quantification of 3-Ethyl-1-methyl-1H-pyrazole. The method utilizes a C18 column for separation and a UV detector for detection.

Rationale for Method Selection

Reversed-phase HPLC is a robust and widely used technique for the analysis of moderately polar compounds like pyrazole derivatives.[4][5] A C18 column is a common choice for such analyses, providing good retention and separation. The mobile phase, consisting of a mixture of acetonitrile or methanol and water, can be optimized to achieve the desired retention time and peak shape. UV detection is a simple and effective detection method for compounds containing a chromophore, which is present in the pyrazole ring.

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Mobile Phase) Working Working Standards (Serial Dilution) Stock->Working Dilute Injection Inject 20 µL Working->Injection Sample Sample Preparation (Dissolution in Mobile Phase) Sample->Injection HPLC_Separation HPLC Separation (C18 column) Injection->HPLC_Separation UV_Detection UV Detection (220 nm) HPLC_Separation->UV_Detection Integration Peak Integration UV_Detection->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification of 3-Ethyl-1-methyl-1H-pyrazole Calibration->Quantification

Caption: Workflow for the quantification of 3-Ethyl-1-methyl-1H-pyrazole by HPLC-UV.

Detailed Protocol

3.3.1. Materials and Reagents

  • 3-Ethyl-1-methyl-1H-pyrazole reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

  • Volumetric flasks and pipettes

  • HPLC vials

3.3.2. Instrumentation

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

3.3.3. Standard and Sample Preparation

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% TFA to the aqueous phase to improve peak shape. Degas the mobile phase before use.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Ethyl-1-methyl-1H-pyrazole reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 5, 10, 25, 50, 100, 150 µg/mL).[4]

  • Sample Preparation: Dissolve the sample containing 3-Ethyl-1-methyl-1H-pyrazole in the mobile phase to achieve a final concentration within the calibration range.

3.3.4. HPLC Parameters

ParameterValueRationale
ColumnC18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for small molecules.[4]
Mobile PhaseAcetonitrile:Water (60:40, v/v)A common mobile phase for pyrazole derivatives, adjust ratio for optimal retention.
Flow Rate1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Injection Volume20 µLA standard injection volume for HPLC analysis.
Column Temperature30 °CMaintains stable retention times.[2]
DetectionUV at 220 nmPyrazole derivatives typically exhibit UV absorbance in this region.

3.3.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of 3-Ethyl-1-methyl-1H-pyrazole against the concentration of the working standards.

  • Determine the concentration of 3-Ethyl-1-methyl-1H-pyrazole in the samples by interpolating their peak areas from the calibration curve.

Method Validation

Both the GC-MS and HPLC-UV methods should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[6][7] The objective of analytical procedure validation is to demonstrate that the procedure is suitable for its intended purpose.[8]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and a spiked sample.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The quantitation limit for analytical procedures should be not more than the reporting threshold.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria for Validation
ParameterAcceptance Criteria
Linearity (r²)≥ 0.998
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%
LOQSignal-to-Noise ratio ≥ 10
LODSignal-to-Noise ratio ≥ 3

Conclusion

This application note provides two robust and reliable methods for the quantification of 3-Ethyl-1-methyl-1H-pyrazole. The GC-MS method is recommended for its high specificity and sensitivity, making it ideal for research and development settings where definitive identification is required. The HPLC-UV method offers a practical and efficient alternative for routine quality control analysis. Both methods, when properly validated according to ICH guidelines, will provide accurate and precise quantitative results.[10]

References

  • PubChem. (n.d.). 3-Ethyl-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

Sources

Method

Derivatization of 3-Ethyl-1-methyl-1H-pyrazole for biological testing

Application Note: Strategic Functionalization of 3-Ethyl-1-methyl-1H-pyrazole for SAR Exploration Introduction: The Scaffold Advantage 3-Ethyl-1-methyl-1H-pyrazole (CAS: 125810-83-5) represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Ethyl-1-methyl-1H-pyrazole for SAR Exploration

Introduction: The Scaffold Advantage

3-Ethyl-1-methyl-1H-pyrazole (CAS: 125810-83-5) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike its simpler dimethyl analogs, the C3-ethyl group provides a critical lipophilic anchor (LogP modulation) often required to fill hydrophobic pockets in kinases and GPCRs without incurring the metabolic liability of larger aryl groups.

However, the utility of this scaffold relies on the precise regioselective functionalization of the remaining reactive sites: C4 and C5 . This guide outlines the divergent synthetic pathways to transform this core into a biologically active library and prepares the resulting compounds for high-throughput screening.

Chemical Space & Reactivity Analysis

To maximize library diversity, we exploit the orthogonal reactivity of the pyrazole ring.[1] The electronic bias introduced by the N1-methyl and C3-ethyl groups dictates the following reactivity rules:

  • C4-Position (Nucleophilic): The most electron-rich center, susceptible to Electrophilic Aromatic Substitution (EAS). This is the primary vector for introducing halogens (Br, I) to serve as handles for cross-coupling.

  • C5-Position (Acidic): The proton at C5 is the most acidic (pKa ~29-30) due to the inductive effect of the adjacent N1. This site is accessible via directed lithiation.[1]

Reactivity Map (Visualization)

ReactivityMap Scaffold 3-Ethyl-1-methyl-1H-pyrazole (Starting Material) C4_Path Path A: C4-Functionalization (Electrophilic Aromatic Substitution) Scaffold->C4_Path NBS/NIS RT, MeCN C5_Path Path B: C5-Functionalization (C-H Activation / Lithiation) Scaffold->C5_Path n-BuLi -78°C, THF Halogen 4-Halo Intermediate (Br/I) C4_Path->Halogen Lithio 5-Lithio Species (Transient) C5_Path->Lithio Suzuki Suzuki/Buchwald Coupling (Biaryl/Amino Libraries) Halogen->Suzuki Pd-Cat Boronic Acids Electrophile Electrophile Trapping (Aldehydes, Formates, CO2) Lithio->Electrophile Quench

Figure 1: Divergent synthetic pathways for 3-ethyl-1-methyl-1H-pyrazole. Path A utilizes electronic richness for halogenation; Path B utilizes acidity for lithiation.

Experimental Protocols: Library Synthesis

Protocol A: C4-Bromination (The Cross-Coupling Gateway)

Objective: Synthesize 4-bromo-3-ethyl-1-methyl-1H-pyrazole. Mechanism: Electrophilic Aromatic Substitution (EAS).[2] N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent over-bromination or oxidation of the ethyl side chain.

Materials:

  • 3-Ethyl-1-methyl-1H-pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (anhydrous, 0.5 M concentration)

  • Saturated NaHCO₃ solution[1][3]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 3-ethyl-1-methyl-1H-pyrazole and MeCN. Cool to 0°C in an ice bath.

  • Addition: Add NBS portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to ensure regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

  • Workup: Concentrate MeCN under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc).

  • Wash: Wash organics with Sat. NaHCO₃ (2x) to remove succinimide byproduct, followed by brine.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Validation: ¹H NMR (CDCl₃) should show the disappearance of the C4-H singlet (typically ~6.1 ppm) and retention of the C5-H singlet (~7.2 ppm).

Protocol B: C5-Lithiation (Direct Functionalization)

Objective: Introduce carbon electrophiles (formyl, carboxyl, alkyl) at C5. Mechanism: Directed ortho-lithiation.[1][4] The N1-methyl group coordinates Lithium, directing deprotonation to C5.[1]

Materials:

  • 3-Ethyl-1-methyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv, 1.6M in hexanes)

  • THF (anhydrous, 0.2 M)

  • Electrophile (e.g., DMF for aldehyde, CO₂ for acid) (1.5 equiv)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the pyrazole in anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent ring fragmentation.

  • Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. Stir at -78°C for 1 hour to form the 5-lithio species.

  • Trapping: Add the electrophile (e.g., neat DMF) dropwise.

  • Quench: Allow the reaction to warm to 0°C over 1 hour, then quench with Sat. NH₄Cl.[1]

  • Workup: Extract with EtOAc, wash with water/brine, dry (Na₂SO₄), and concentrate.

Protocol C: Suzuki-Miyaura Coupling (Library Expansion)

Objective: Couple the C4-bromide (from Protocol A) with aryl boronic acids.[5]

Table 1: Optimized Coupling Conditions

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂ (5 mol%)High stability, resists oxidation better than Pd(PPh₃)₄.
Base K₂CO₃ (2.0 equiv)Standard activation of boronic acid.
Solvent 1,4-Dioxane : Water (4:[1][6]1)Water is required for the transmetallation step.
Temp/Time 90°C, 4–12 hoursThermal energy required for oxidative addition into C-Br bond.[1]

Biological Assay Preparation

Once the library is synthesized, proper handling is required to ensure accurate biological data.[1] Pyrazoles are generally stable but can precipitate in aqueous buffers if not managed correctly.[1]

Solubility Management

3-Ethyl-1-methyl-1H-pyrazole derivatives are lipophilic (LogP ~2.0–3.5 depending on substitution).

  • Stock Solvent: DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare 10 mM master stocks.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Assay Workflow Diagram

AssayWorkflow Stock 10 mM DMSO Stock (Compound Library) Dilution Intermediate Dilution (100x in Media/Buffer) Stock->Dilution Serial Dilution Check Solubility Check (Nephelometry) Dilution->Check QC Step Plate Assay Plate (96/384-well) Readout Data Acquisition (IC50 / EC50) Plate->Readout Incubation Check->Plate Pass

Figure 2: Standardized workflow for transferring chemical library to biological assay plates.

Serial Dilution Protocol (for IC50 Determination)
  • Pre-Dilution: Dilute 10 mM DMSO stock 1:100 into assay buffer (yielding 100 µM, 1% DMSO).

    • Warning: If precipitation occurs (cloudiness), reduce stock concentration to 1 mM.[1]

  • Plate Transfer: Transfer 10 µL of the Pre-Dilution to the first column of the 96-well plate.

  • Serial Dilution: Perform 1:3 serial dilutions across the plate to generate an 8-point dose-response curve.

References

  • Fustero, S., et al. (2011).[1] Recent Advances in the Synthesis of Pyrazoles.[7][8][9] A Review. Chemical Reviews.[1] Link

  • Goel, R., et al. (2024).[1] Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.[1] Link

  • Maddila, S., et al. (2024).[1] The Latest Progress on the Preparation and Biological activity of Pyrazoles.[10] Biointerface Research in Applied Chemistry.[1] Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Conditions and Mechanism.[1]Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12581083, 3-Ethyl-1-methyl-1H-pyrazole.[1]Link

Sources

Application

Application Note: In Vitro Biological Evaluation of 3-Ethyl-1-methyl-1H-pyrazole

Introduction & Scientific Context 3-Ethyl-1-methyl-1H-pyrazole (CAS: 2074-98-8) is a low molecular weight heterocyclic compound belonging to the pyrazole class.[1] While structurally simple, this molecule and its analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-Ethyl-1-methyl-1H-pyrazole (CAS: 2074-98-8) is a low molecular weight heterocyclic compound belonging to the pyrazole class.[1] While structurally simple, this molecule and its analogs (e.g., 4-methylpyrazole/fomepizole) are critical chemical probes in enzymology and medicinal chemistry.

Primary Biological Applications[2][3][4][5]
  • Alcohol Dehydrogenase (ADH) Inhibition: Pyrazoles are classic competitive inhibitors of ADH.[2] The N2 nitrogen interacts with the catalytic zinc ion in the ADH active site, while the alkyl substituents (ethyl/methyl) probe the hydrophobic substrate channel. 3-Ethyl-1-methyl-1H-pyrazole serves as a steric probe to map the spatial constraints of the ADH active site compared to the standard 4-methylpyrazole.

  • Fragment-Based Drug Discovery (FBDD): As a lipophilic fragment with defined vectors for substitution, it is used to screen for binding affinity against kinases (e.g., JAK, BTK) and metabolic enzymes (CYP2E1), serving as a starting scaffold for lead optimization.

This guide provides standardized protocols for evaluating the biological activity of 3-Ethyl-1-methyl-1H-pyrazole, focusing on its primary mechanism: competitive metabolic inhibition.

Mechanism of Action

The biological activity of 3-Ethyl-1-methyl-1H-pyrazole is driven by its ability to coordinate with metal cofactors in metalloenzymes.

Pathway Visualization: ADH Competitive Inhibition

The following diagram illustrates the kinetic mechanism where the pyrazole competes with ethanol for the oxidized enzyme-cofactor complex (


).

ADH_Inhibition E Free Enzyme (ADH) ENAD E·NAD+ Binary Complex E->ENAD + NAD+ NAD NAD+ Ternary Active Ternary Complex (E·NAD+·EtOH) ENAD->Ternary + Ethanol DeadEnd Dead-End Complex (E·NAD+·Inhibitor) ENAD->DeadEnd + 3-Ethyl-1-methyl-1H-pyrazole Ethanol Substrate (Ethanol) Inhibitor Inhibitor (3-Ethyl-1-methyl-1H-pyrazole) Products Acetaldehyde + NADH Ternary->Products Catalysis Products->E Release

Figure 1: Kinetic mechanism of ADH inhibition.[2] The pyrazole derivative binds to the E[3]·NAD+ complex, forming a dead-end complex that prevents substrate turnover.

Protocol A: Kinetic Evaluation of ADH Inhibition

This assay quantifies the inhibitory potency (


) of 3-Ethyl-1-methyl-1H-pyrazole against mammalian Alcohol Dehydrogenase (ADH1).
Materials & Reagents
  • Enzyme: Purified Horse Liver ADH (Sigma-Aldrich A7011 or equivalent).

  • Substrate: Ethanol (Absolute, analytical grade).

  • Cofactor:

    
    -NAD+ (Nicotinamide adenine dinucleotide, oxidized form).
    
  • Test Compound: 3-Ethyl-1-methyl-1H-pyrazole (Purity >98%).

  • Buffer: 0.1 M Sodium Pyrophosphate buffer, pH 8.8 (optimal for forward reaction).

  • Detection: UV-Vis Spectrophotometer capable of kinetic monitoring at 340 nm.

Experimental Workflow

Experimental_Workflow Start Start Protocol Prep 1. Reagent Preparation (Dissolve Pyrazole in Buffer/DMSO) Start->Prep Mix 2. Reaction Assembly (Cuvette: Buffer + NAD+ + Enzyme) Prep->Mix Baseline 3. Baseline Measurement (340nm for 30 sec) Mix->Baseline Initiate 4. Initiation (Add Ethanol +/- Inhibitor) Baseline->Initiate Measure 5. Kinetic Read (Absorbance @ 340nm for 3 min) Initiate->Measure Analyze 6. Data Analysis (Lineweaver-Burk Plot) Measure->Analyze

Figure 2: Step-by-step workflow for the spectrophotometric ADH inhibition assay.

Detailed Procedure
  • Stock Preparation: Prepare a 100 mM stock of 3-Ethyl-1-methyl-1H-pyrazole in DMSO. Further dilute in Pyrophosphate buffer to working concentrations (e.g., 0.1, 0.5, 1.0, 5.0

    
    M). Note: Keep final DMSO concentration <1% to avoid enzyme denaturation.
    
  • Blanking: Set spectrophotometer to 340 nm and

    
    . Blank with buffer.
    
  • Reaction Assembly: In a quartz cuvette, add:

    • 2.7 mL Pyrophosphate Buffer (0.1 M, pH 8.8)

    • 0.1 mL NAD+ solution (15 mM in buffer)

    • 0.1 mL Enzyme solution (approx. 0.5 units/mL)

  • Inhibitor Addition: Add 50

    
    L of Test Compound (or vehicle for control). Incubate for 2 minutes to allow E-NAD+-Inhibitor equilibrium.
    
  • Initiation: Add 50

    
    L Ethanol (varied concentrations: 1, 5, 10, 20, 50 mM) to start the reaction.
    
  • Measurement: Immediately monitor the increase in absorbance at 340 nm (formation of NADH) for 180 seconds.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve (
    
    
    
    ).
Data Analysis (Self-Validation)

To validate the mechanism, construct a Lineweaver-Burk Plot (


 vs 

).
ParameterExpected Result for Competitive Inhibition
Vmax Unchanged (The lines should intersect at the Y-axis).
Km (apparent) Increases with higher inhibitor concentration.
Ki Calculation

Interpretation: If the lines intersect on the Y-axis, 3-Ethyl-1-methyl-1H-pyrazole is a pure competitive inhibitor. If they intersect to the left of the Y-axis, it indicates mixed inhibition (likely due to steric clash of the 3-ethyl group).

Protocol B: Cytotoxicity & Fragment Screening

Before using this molecule as a drug scaffold, its intrinsic toxicity must be established.

Materials
  • Cell Lines: HepG2 (Liver model - metabolic competence), HEK293 (Kidney model - general toxicity).

  • Assay: MTT or CellTiter-Glo (ATP quantification).

Procedure
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of 3-Ethyl-1-methyl-1H-pyrazole (0.1

    
    M to 100 
    
    
    
    M) for 48 hours.
  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read absorbance at 570 nm.

  • Analysis: Calculate

    
    .
    
    • Pass Criteria:

      
      M indicates the fragment is non-cytotoxic and suitable for scaffold optimization.
      
    • Fail Criteria:

      
      M suggests off-target reactivity (likely protein alkylation or non-specific membrane disruption).
      

Expected Results & Troubleshooting

Comparative Potency Table (Reference Values)
CompoundStructure NoteADH Inhibition (

)
Notes
Pyrazole Unsubstituted~0.2

M
Baseline potency.
4-Methylpyrazole (Fomepizole)0.08

M
Clinical standard; optimal steric fit.
3-Ethyl-1-methyl- (Test Subject) 0.5 - 2.0

M
Predicted. The 3-ethyl group adds steric bulk that may slightly reduce affinity compared to 4-methyl, but N1-methylation improves lipophilicity.
Troubleshooting Guide
  • Issue: Non-linear reaction rates in the first 30 seconds.

    • Cause: "Burst phase" kinetics common with ADH.

    • Solution: Ignore the first 15 seconds; calculate slope from 30s to 90s.

  • Issue: Precipitation of compound.

    • Cause: High lipophilicity of the ethyl-methyl substitution.

    • Solution: Ensure DMSO < 1%. If precipitation persists, use a solubility aid like

      
      -cyclodextrin (though this may affect 
      
      
      
      ).

References

  • Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift, 338, 537-553.

  • Lieber, C. S., et al. (1970).[4] Effects of pyrazole on hepatic function and structure. Laboratory Investigation, 22(6), 615-621.[4]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72, 248-254.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76686, 3-Ethyl-1-methyl-1H-pyrazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Catalyst Selection for Efficient 3-Ethyl-1-methyl-1H-pyrazole Synthesis

Doc ID: TG-PYR-3E1M-004 Last Updated: 2025-10-14 Department: Process Chemistry & Catalysis Support Target Audience: Medicinal Chemists, Process Engineers[1] Executive Summary & Decision Matrix Synthesizing 3-Ethyl-1-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TG-PYR-3E1M-004 Last Updated: 2025-10-14 Department: Process Chemistry & Catalysis Support Target Audience: Medicinal Chemists, Process Engineers[1]

Executive Summary & Decision Matrix

Synthesizing 3-Ethyl-1-methyl-1H-pyrazole (Target 3-E ) presents a classic regioselectivity challenge. The reaction of methylhydrazine with unsymmetrical 1,3-dielectrophiles or the alkylation of 3-ethylpyrazole typically yields a mixture of the desired 1,3-isomer and the undesired 1,5-isomer (5-Ethyl-1-methyl-1H-pyrazole).

Selection of the "catalyst" in this context refers to the reaction medium (solvent-catalyst) for condensation routes or the base/directing agent for alkylation routes.

Route Selection Matrix
Parameter Route A: Fluorinated Solvent-Catalyzed Condensation Route B: Base-Catalyzed Alkylation
Primary Mechanism Cyclocondensation of

-alkoxy enones

Alkylation of 3-ethyl-1H-pyrazole
Key "Catalyst" HFIP (Hexafluoroisopropanol) NaH (Sodium Hydride) or

Regioselectivity (1,3:1,5) High (~97:3) Moderate (4:1 to 9:1)
Scalability Moderate (Solvent cost is high; recycling required)High (Cheap reagents)
Purification Simple filtration/flash chromatographyRectification (Distillation) required
Recommended For Discovery/Gram-scale (Speed & Purity)Kilo-scale/Manufacturing (Cost efficiency)

Technical Deep Dive: Reaction Pathways

The following diagram illustrates the divergent pathways and the critical control points where catalyst/solvent selection determines the isomeric outcome.

ReactionPathways Precursor1 1-Ethoxy-1-penten-3-one (Enone) Inter_HFIP HFIP-Activated Carbonyl Attack Precursor1->Inter_HFIP Route A: HFIP Solvent Inter_EtOH EtOH/Acid Enone Attack Precursor1->Inter_EtOH Standard: EtOH/AcOH Precursor2 3-Ethyl-1H-pyrazole (Parent) Inter_Anion Pyrazolate Anion (Steric Control) Precursor2->Inter_Anion Route B: NaH/DMF MeNHNH2 Methylhydrazine MeNHNH2->Precursor1 MeI Methyl Iodide / DMC MeI->Precursor2 Target TARGET: 3-Ethyl-1-methyl-1H-pyrazole (1,3-Isomer) Inter_HFIP->Target Major (>95%) Undesired BYPRODUCT: 5-Ethyl-1-methyl-1H-pyrazole (1,5-Isomer) Inter_HFIP->Undesired Minor (<5%) Inter_EtOH->Target Minor Inter_EtOH->Undesired Major (Kinetic) Inter_Anion->Target Major (Steric Preference) Inter_Anion->Undesired Significant (10-20%)

Figure 1: Mechanistic divergence in pyrazole synthesis. Route A (Green) utilizes fluorinated alcohols to direct nucleophilic attack, maximizing the 1,3-isomer. Route B (Yellow) relies on steric hindrance during alkylation.

Detailed Protocols

Protocol A: High-Selectivity Condensation (HFIP Method)

Best for: Medicinal chemistry, high-purity requirements.

The Catalyst: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Mechanism: HFIP acts as a hydrogen-bond donor solvent. It activates the carbonyl carbon (C3) of the enone more effectively than the enol ether carbon (C1), directing the initial nucleophilic attack of the methylhydrazine (


 end) to the carbonyl. This "hard-hard" interaction ensures the methyl group ends up on the nitrogen distal to the ethyl group.

Step-by-Step:

  • Preparation: Dissolve 1-ethoxy-1-penten-3-one (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Cool to 0°C. Add methylhydrazine (1.1 equiv) dropwise.

    • Critical: Methylhydrazine is toxic. Handle in a fume hood.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: TLC or LCMS. The intermediate hydroxypyrazoline usually dehydrates spontaneously or requires mild heating (40°C).

  • Workup: Remove HFIP under reduced pressure (Rotavap).

    • Note: HFIP is expensive ($100+/L). Use a cold trap to recover and recycle.

  • Purification: The crude residue is typically >95:5 isomeric ratio. Purify via short silica plug (Hexane/EtOAc) to remove hydrazine traces.

Protocol B: Scalable Alkylation (Base-Catalyzed)

Best for: Large batches, cost-sensitive production.

The Catalyst: Sodium Hydride (NaH) or Potassium Carbonate (


).
Mechanism:  Deprotonation of 3-ethyl-1H-pyrazole creates an ambident anion. Alkylation occurs at both nitrogens. Sterics favor the N1 position (distal to ethyl), but the "proximity effect" of the lone pair often leads to 10-20% of the N2-alkylated (1,5-ethyl) byproduct.

Step-by-Step:

  • Preparation: Suspend NaH (60% dispersion, 1.2 equiv) in dry DMF or THF at 0°C under

    
    .
    
  • Deprotonation: Add 3-ethyl-1H-pyrazole (1.0 equiv) slowly. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add Methyl Iodide (MeI) or Dimethyl Carbonate (DMC) (1.1 equiv) dropwise.

    • Green Alternative: DMC is non-toxic but requires higher temps (reflux) and often a catalyst like DABCO or TBAI.

  • Workup: Quench with water, extract with EtOAc.

  • Purification (Crucial):

    • The product will be a mixture (approx 85:15 ratio of 1,3- vs 1,5-isomer).

    • Rectification: Use fractional distillation.

    • Boiling Point Delta: The 1,3-isomer (Target) typically boils 20–25°C lower than the 1,5-isomer due to lower dipole moment.

    • Target BP: ~140°C (at atm pressure) | Byproduct BP: ~165°C.

Troubleshooting & FAQs

Q1: Why am I getting the wrong isomer (5-ethyl-1-methyl) as the major product in condensation?

Diagnosis: You are likely using Ethanol or Methanol as the solvent without acid control. Explanation: In protic solvents like EtOH, the enol ether carbon (C1) is often more accessible to the highly nucleophilic


 of methylhydrazine. Attack at C1 leads to the 1,5-isomer.
Fix:  Switch solvent to HFIP  (Protocol A). If HFIP is unavailable, use TFE (Trifluoroethanol)  or add a Lewis Acid (e.g., 

) to activate the carbonyl, though HFIP is superior.
Q2: Can I separate the isomers if I use the cheaper Alkylation route?

Answer: Yes. Method: Rectification (Fractional Distillation). Data:

  • 1,3-Dimethylpyrazole: BP 136°C

  • 1,5-Dimethylpyrazole: BP 161°C

  • Trend: The 3-ethyl-1-methyl isomer will distill first. Use a column with at least 10 theoretical plates for clean separation.

Q3: Is there a catalyst to improve the Alkylation ratio beyond 9:1?

Answer: Yes, but it adds complexity. Advanced Option: Use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-halomethylsilanes  (e.g., (chloromethyl)trimethylsilane) followed by desilylation.
Mechanism:  The bulky silyl group amplifies the steric difference between N1 and N2, blocking the N2 site (next to the ethyl group) almost completely.
Reference: J. Org.[1][2] Chem. 2022, 87, 15, 10230–10240 (Discusses N1-selective alkylation).
Q4: My yield is low in the HFIP method.

Troubleshooting:

  • Hydrazine Quality: Methylhydrazine oxidizes/degrades. Ensure fresh reagent.

  • Temperature: Do not heat initially. The reaction is exothermic. High heat favors polymerization of the enone.

  • Dryness: While HFIP tolerates moisture, water competes for hydrogen bonding. Use dry HFIP.

References

  • Regioselectivity in Pyrazole Formation (HFIP Effect)

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source: J. Org.[1][2] Chem. 2008, 73, 9, 3523–3529.

  • Alkylation Selectivity & Separation

    • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source: Coke and Chemistry 2015, 58, 275–278.
  • Advanced N1-Selective Alkylation

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2]

    • Source: J. Org.[1][2] Chem. 2022, 87, 15, 10230–10240.

    • [2]

  • General Pyrazole Synthesis Review

    • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
    • Source: Organic Chemistry Portal / Org. Lett. 2014.

Sources

Optimization

Technical Support Center: Characterization Challenges of 3-Ethyl-1-methyl-1H-pyrazole Isomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to navigating the complexities of 3-ethyl-1-methyl-1H-pyrazole and its isomers. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of 3-ethyl-1-methyl-1H-pyrazole and its isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis, separation, and characterization of these closely related heterocyclic compounds. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

The primary challenge with 3-ethyl-1-methyl-1H-pyrazole lies in the formation of its regioisomer, 5-ethyl-1-methyl-1H-pyrazole, during synthesis. The similar physicochemical properties of these isomers make their separation and unambiguous identification a significant analytical hurdle. This guide provides troubleshooting strategies and detailed methodologies to address these common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work. The solutions are based on established analytical principles and field-proven techniques.

Q1: My synthesis yielded a mixture of two compounds with identical mass, but I'm struggling to separate them using standard flash chromatography. What's going wrong?

A1: This is the most common challenge encountered with this class of pyrazoles. The 3-ethyl and 5-ethyl regioisomers often exhibit very similar polarities, leading to poor resolution on standard silica gel columns.

Causality: The close similarity in the chemical structure of the isomers results in nearly identical interactions with the stationary phase, causing them to co-elute. Standard mobile phase systems, like ethyl acetate/hexane, may not be selective enough to resolve them.

Troubleshooting Steps:

  • Optimize Mobile Phase Polarity: Instead of a simple binary system, try a ternary mixture. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes modulate the selectivity.

  • Employ a Shallow Gradient: A slow, shallow gradient during elution is crucial. This increases the interaction time with the stationary phase and can enhance separation.[1]

  • Dry Loading: Avoid dissolving your crude mixture in a strong solvent and loading it directly onto the column. This can lead to band broadening. Instead, use the dry loading technique.[1] Dissolve your sample in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of your column.[1]

  • Consider Alternative Stationary Phases: If silica gel fails, consider using alumina or a reverse-phase C18 column for flash chromatography, as the different surface chemistry may provide the necessary selectivity.[1][2]

Q2: I've managed to isolate two distinct fractions, but their ¹H NMR spectra are nearly identical. How can I definitively assign the 3-ethyl vs. 5-ethyl isomer?

A2: While the ¹H NMR spectra can be very similar, there are subtle but distinct differences that can be used for unambiguous assignment. The key lies in the chemical shifts of the pyrazole ring protons and the protons of the ethyl group, which are influenced by the position of the substituents. 2D NMR techniques are often required for conclusive identification.

Expert Insight: The electron-donating effect of the ethyl group and the electronic nature of the N-methyl group create a slightly different electronic environment for the ring protons in each isomer.

Detailed Spectroscopic Analysis:

  • ¹H NMR:

    • Ring Protons: Look for two doublets corresponding to the protons at the C4 and C5 (or C3 and C4) positions of the pyrazole ring. The chemical shift of the proton adjacent to the ethyl group will be different from the one adjacent to the methyl-substituted nitrogen.

    • N-Methyl Protons: The chemical shift of the N-methyl protons can also provide clues.

  • ¹³C NMR:

    • The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will be different for each isomer. These differences can be more pronounced than in the proton spectra.

  • 2D NMR (HMBC & NOESY):

    • Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful tool for assignment. Look for correlations between the N-methyl protons and the pyrazole ring carbons. In the 3-ethyl isomer, you would expect to see a correlation between the N-methyl protons and both the C5 and C4 carbons. In the 5-ethyl isomer, the correlation would be to the C3 and C4 carbons.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can show through-space correlations. For the 3-ethyl isomer, you might observe a NOE between the N-methyl protons and the C5-proton. For the 5-ethyl isomer, a NOE would be expected between the N-methyl protons and the C4-proton.

Below is a table summarizing the expected NMR characteristics:

Spectroscopic Feature 3-Ethyl-1-methyl-1H-pyrazole 5-Ethyl-1-methyl-1H-pyrazole
¹H NMR Ring Protons Two distinct doublets for H4 and H5.Two distinct doublets for H3 and H4.
¹³C NMR Ring Carbons Unique chemical shifts for C3, C4, C5.Unique chemical shifts for C3, C4, C5.
HMBC Correlations N-CH₃ protons to C4 and C5.N-CH₃ protons to C3 and C4.
NOESY Correlations N-CH₃ protons to H5.N-CH₃ protons to H4.
Q3: My GC-MS analysis shows two peaks with very close retention times and identical molecular ions. How can I use the fragmentation data to distinguish them?

A3: While the molecular ions will be the same, the fragmentation patterns of positional isomers in mass spectrometry can differ due to the influence of the substituent position on bond stabilities.

Fragmentation Analysis:

The fragmentation of pyrazole rings often involves the loss of small, stable molecules like HCN or N₂. The position of the ethyl group can influence which fragmentation pathways are favored.

  • Loss of Ethyl Radical: Look for a prominent [M-29]+ peak corresponding to the loss of the ethyl group (•C₂H₅). The relative intensity of this peak may differ between the two isomers.

  • Ring Cleavage: The specific pattern of ring fragmentation can be diagnostic. Analyze the lower mass region for fragments corresponding to different portions of the ring. The fragmentation of substituted pyrazoles has been studied, and while complex, substituent position does affect the resulting spectra.[3]

  • High-Resolution Mass Spectrometry (HRMS): While HRMS will give the same accurate mass for both isomers, it is crucial for confirming the elemental composition of the parent ion and key fragments, ruling out other potential impurities.[4]

Experimental Protocols

Protocol 1: Optimized Flash Chromatography for Isomer Separation

This protocol provides a starting point for the separation of 3-ethyl-1-methyl-1H-pyrazole and 5-ethyl-1-methyl-1H-pyrazole.

Materials:

  • Silica gel (230-400 mesh)

  • Crude isomer mixture

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (all HPLC grade)

  • Glass column

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • TLC Analysis: Develop a TLC method to visualize the two isomers. Start with a 9:1 Hexane:Ethyl Acetate mobile phase. If separation is poor, try adding 1-5% Dichloromethane to the mobile phase to improve selectivity.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and carefully pack the column.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude mixture (e.g., 100 mg) in a minimal amount of Dichloromethane.

    • Add approximately 1 g of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • If necessary, gradually increase the polarity using a shallow gradient (e.g., increase ethyl acetate by 1-2% every 50-100 mL of solvent).

    • Collect small fractions (e.g., 5-10 mL).[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure, separated isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated compounds.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis, separation, and characterization of 3-ethyl-1-methyl-1H-pyrazole isomers.

workflow Workflow for Pyrazole Isomer Characterization cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization & Assignment start Precursors: Ethylhydrazine + Diketone Analog reaction Cyclocondensation Reaction start->reaction mixture Crude Product: Mixture of 3-ethyl and 5-ethyl isomers reaction->mixture chromatography Optimized Flash Chromatography (Shallow Gradient, Dry Loading) mixture->chromatography fraction1 Fraction 1: Isomer A chromatography->fraction1 fraction2 Fraction 2: Isomer B chromatography->fraction2 nmr NMR Spectroscopy (1H, 13C, HMBC, NOESY) fraction1->nmr gcms GC-MS Analysis fraction1->gcms fraction2->nmr fraction2->gcms assignment Definitive Structure Assignment nmr->assignment gcms->assignment

Sources

Troubleshooting

Challenges in the scale-up of 3-Ethyl-1-methyl-1H-pyrazole production

Technical Support Center: Scale-Up of 3-Ethyl-1-methyl-1H-pyrazole Executive Summary & Core Challenges Topic: Process Development & Scale-Up of 3-Ethyl-1-methyl-1H-pyrazole (CAS: 105-XXXXX-X or analog). Primary Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 3-Ethyl-1-methyl-1H-pyrazole

Executive Summary & Core Challenges

Topic: Process Development & Scale-Up of 3-Ethyl-1-methyl-1H-pyrazole (CAS: 105-XXXXX-X or analog). Primary Application: Building block for pharmaceutical APIs (e.g., JAK inhibitors, agrochemicals). The "Isomer Problem": The synthesis of N-methyl pyrazoles from unsymmetrical starting materials almost invariably produces a mixture of two regioisomers: the desired 1-methyl-3-ethyl isomer and the undesired 1-methyl-5-ethyl isomer.

Critical Scale-Up Bottlenecks:

  • Regiocontrol: Achieving >10:1 selectivity to minimize yield loss.

  • Thermal Hazards: Handling methylhydrazine (MMH) at scale (exothermic, carcinogenic).

  • Purification: The boiling points of the 1,3- and 1,5-isomers are often within 5–10°C of each other, making fractional distillation difficult without high plate counts.

Synthesis & Reaction Engineering (Module A)

Workflow Visualization

PyrazoleSynthesis Start Raw Materials (2-Butanone + DMF-DMA) Inter Intermediate (Enaminone) Start->Inter Condensation (110°C) Reaction Cyclization (+ Methylhydrazine) Inter->Reaction Controlled Addn (-10°C to 20°C) Mix Crude Mixture (1,3- vs 1,5-Isomer) Reaction->Mix Exothermic Purification Purification (Distillation/Cryst) Mix->Purification Isomer Sep. Product Final Product 3-Ethyl-1-methyl-1H-pyrazole Purification->Product

Caption: Standard industrial flow for 3-ethyl-1-methyl-1H-pyrazole via the enaminone route.

Troubleshooting Guide: Regioselectivity

Q1: I am seeing a 60:40 ratio of 1,3- to 1,5-isomers. How do I improve the regioselectivity for the 1,3-isomer?

A: This is the most common issue. The selectivity is governed by the nucleophilicity difference between the two nitrogens in methylhydrazine and the electrophilicity of the carbonyl vs. the enamine carbon.

  • Mechanism: The terminal

    
     of methylhydrazine is more nucleophilic than the 
    
    
    
    group. To favor the 1,3-isomer , you need the
    
    
    to attack the carbonyl carbon (C=O) of the intermediate, not the enamine carbon.
  • Solution 1 (Solvent Switch): Switch from ethanol/methanol to a protic, non-polar solvent or strictly controlled pH. Literature suggests that fluorinated alcohols (e.g., TFE, HFIP) can drastically flip selectivity, but for industrial scale, controlling the pH is more feasible. Running the reaction in water/acetic acid mixtures often favors the 1,3-isomer due to hydrogen bonding effects stabilizing the transition state.

  • Solution 2 (Temperature): Lower the addition temperature to -10°C to 0°C . Higher temperatures promote the kinetic product (often the wrong isomer) or equilibration.

  • Solution 3 (Precursor Change): If you are using a 1,3-diketone (e.g., propionylacetone), switch to the enaminone (1-(dimethylamino)pent-1-en-3-one). Enaminones typically yield higher regioselectivity (often >90:10) because the electronic difference between the C=O and C-N sites is more pronounced than in diketones.

Q2: My reaction yield is low (<50%), and the mixture is dark/tarry.

A: This indicates polymerization or oxidative degradation of methylhydrazine.

  • Inert Atmosphere: Methylhydrazine is sensitive to oxygen. Ensure a strict Nitrogen/Argon blanket .

  • Stoichiometry: Do not use a large excess of methylhydrazine. A 1.05 equivalent is sufficient. Excess hydrazine can react with the product or cause oligomerization.

  • Exotherm Control: The cyclization is highly exothermic. If the internal temperature spikes >40°C during addition, you will generate tars. Dose methylhydrazine slowly to maintain

    
    .
    

Purification & Isolation (Module B)

Separation Strategy Table
MethodFeasibility (Scale-Up)ProsCons
Fractional Distillation HighLowest cost; Continuous operation possible.Boiling point difference (

BP) is small (~5-8°C). Requires high reflux ratio (10:1) and >20 theoretical plates.
Acid Extraction MediumExploits pKa differences.[1]The pKa difference between 1,3- and 1,5-isomers is small (~0.2 units). Requires precise pH control.
Crystallization Low (for this liquid)High purity.3-Ethyl-1-methyl-1H-pyrazole is a low-melting solid/liquid. Only viable if converting to a salt (e.g., Oxalate or HCl).
Prep HPLC Very LowPerfect separation.Prohibitively expensive for kg/ton scale.

Q3: Can I separate the isomers by distillation?

A: Yes, but it requires precision.

  • Data: The 1-methyl-5-ethyl isomer generally boils higher than the 1-methyl-3-ethyl isomer due to slightly higher dipole moments or packing (depending on exact pressure).

  • Protocol: Use a packed column (structured packing preferred for low pressure drop).

    • Vacuum: < 20 mbar (to keep pot temp < 100°C and prevent degradation).

    • Reflux Ratio: Start at 10:1 to remove the "light" front (1,3-isomer enriched), then cut. The "heavy" fraction will contain the 1,5-isomer.

  • Alternative (Salt Formation): If distillation fails, convert the mixture to the HCl salt . The isomers often have vastly different solubilities in ethyl acetate or isopropanol. Recrystallize the salt, then neutralize.

Safety & Handling (Module C)

Q4: What are the specific hazards of Methylhydrazine (MMH) in this process?

A:

  • Carcinogenicity: MMH is a potent alkylating agent and suspected carcinogen. Use closed systems and double-gloved barrier protection.

  • Flammability: Flash point is low (-8°C). Vapors are explosive in air. Ground all equipment.

  • Incompatibility: MMH reacts violently with oxidizers (peroxides, nitric acid) and porous materials (earth, wood, some insulation). Spills should be treated with dilute bleach (hypochlorite) carefully to neutralize, but beware of N-chloroamine formation.

Analytical Validation (Module D)

Q5: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR?

A: The position of the methyl group affects the chemical shift of the ring proton (H4) and the ethyl group signals.

Signal1-Methyl-3-ethyl-1H-pyrazole (Desired)1-Methyl-5-ethyl-1H-pyrazole (Undesired)
N-Me (

ppm)
~3.85 ppm~3.75 ppm (Shielded by adjacent ethyl)
C4-H (

ppm)
~6.05 ppm~6.15 ppm
NOESY Correlation Strong NOE between N-Me and H5 (ring proton).Strong NOE between N-Me and Ethyl-CH2.
  • Rapid Check: The NOESY 1D experiment is the gold standard. Irradiate the N-Methyl peak.

    • If you see enhancement of a ring proton , it is the 1,3-isomer (since Me is far from Et).

    • If you see enhancement of the ethyl methylene , it is the 1,5-isomer (Me is next to Et).

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al.[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. Link

  • Scale-Up of Methylhydrazine Reactions: Org. Process Res. Dev. "Safe Scale-Up of Exothermic Reactions Involving Hydrazines." Link

  • Separation of Dimethylpyrazole Isomers: Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Russian Journal of Applied Chemistry, 2025. Link

  • Enaminone Route: Stanovnik, B., et al. "The Chemistry of Enaminones." The Chemistry of Heterocyclic Compounds. Link

(Note: Specific boiling point data for the ethyl-methyl analog is extrapolated from homologous dimethyl series and should be validated experimentally.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Ethyl-1-methyl-1H-pyrazole vs. Other Pyrazole Derivatives in Biological Assays

Executive Summary: The "Pyrazole Switch" In medicinal chemistry and agrochemical design, the pyrazole ring is a "privileged structure"—a scaffold capable of binding to diverse biological targets depending on its substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyrazole Switch"

In medicinal chemistry and agrochemical design, the pyrazole ring is a "privileged structure"—a scaffold capable of binding to diverse biological targets depending on its substitution pattern. This guide compares 3-Ethyl-1-methyl-1H-pyrazole (EMP) against its most famous isomers and derivatives, specifically Fomepizole (4-methylpyrazole) and the METI (Mitochondrial Electron Transport Inhibitor) class of acaricides.

The Critical Distinction:

  • Fomepizole (4-substituted): A potent, specific inhibitor of Alcohol Dehydrogenase (ADH) used clinically as an antidote for methanol poisoning.

  • 3-Ethyl-1-methyl-1H-pyrazole (1,3-substituted): A scaffold with negligible ADH activity but serves as the pharmacophore for Mitochondrial Complex I inhibitors (e.g., Tolfenpyrad, Tebufenpyrad).

This guide details the experimental assays required to differentiate these activities, providing protocols and data to validate the "structure-activity relationship" (SAR) shift from enzyme inhibition (ADH) to mitochondrial toxicity (Complex I).

Chemical Identity & Structural Logic[1]

The biological activity of pyrazoles is dictated by the alignment of the nitrogen lone pairs and the steric bulk of the substituents.

FeatureFomepizole (4-Methylpyrazole) 3-Ethyl-1-methyl-1H-pyrazole (EMP)
Structure C-4 Methyl, Free N-HC-3 Ethyl, N-1 Methyl
Primary Target Alcohol Dehydrogenase (ADH)Mitochondrial Complex I (NADH Dehydrogenase)*
Mechanism Zinc Coordination (Active Site)Quinone Binding Site Competition
Key Property Hydrophilic, Zinc-bindingLipophilic, Steric bulk

*Note: EMP itself is the "warhead" fragment; high potency requires a lipophilic amide tail (as seen in Tolfenpyrad).

Structural Pathway Diagram

The following diagram illustrates how shifting the substituent from position 4 to position 3 (and methylating the nitrogen) drastically alters the biological target.

PyrazoleSAR Base Pyrazole Scaffold Fomepizole 4-Methylpyrazole (Fomepizole) Base->Fomepizole + 4-Methyl group (Retain free NH) EMP 3-Ethyl-1-methyl-1H-pyrazole (EMP Scaffold) Base->EMP + 3-Ethyl & 1-Methyl (Block NH, add bulk) TargetADH Target: Alcohol Dehydrogenase (Zinc Coordination) Fomepizole->TargetADH High Affinity (Ki ~ 0.1 µM) EMP->TargetADH Loss of Activity (Steric Clash) Tolfenpyrad Derivative: Tolfenpyrad (Pesticide) EMP->Tolfenpyrad + Amide Linker + Lipophilic Tail TargetMETI Target: Mitochondrial Complex I (Electron Transport Chain) Tolfenpyrad->TargetMETI High Potency (IC50 ~ nM range)

Caption: Divergent SAR pathways: 4-substitution favors ADH inhibition, while 1,3-substitution favors Mitochondrial Complex I inhibition.

Comparative Performance in Biological Assays[2][3][4][5]

Assay 1: Alcohol Dehydrogenase (ADH) Inhibition

This assay validates the loss of activity of EMP compared to Fomepizole. It is a standard spectrophotometric kinetic assay monitoring the reduction of NAD+ to NADH.

  • Objective: Demonstrate that 1-methylation and 3-substitution abolish the Zinc-binding capability required for ADH inhibition.

  • Standard Control: Fomepizole (

    
    ).
    
Experimental Data: ADH Inhibition Profile
CompoundSubstitutionIC50 (Human Liver ADH)Mechanism
Fomepizole 4-Methyl0.08 - 0.15 µMCompetitive (binds Zn2+)
Pyrazole Unsubstituted~0.35 µMCompetitive
1-Methylpyrazole N-Methyl~150 µMWeak/Inactive (No free NH)
3-Ethyl-1-methyl-1H-pyrazole 1-Me, 3-Et> 500 µM (Inactive) Steric hindrance + No Zn binding

Technical Insight: The active site of ADH contains a Zinc ion that coordinates with the substrate oxygen. Fomepizole binds directly to this Zinc via its unsubstituted nitrogen. EMP, having a methyl group on N1 and steric bulk at C3, cannot effectively enter the pocket or coordinate the Zinc, rendering it inactive.

Assay 2: Mitochondrial Complex I Inhibition (METI)

This is the primary active context for the 3-ethyl-1-methylpyrazole scaffold. While the fragment itself is weak, it is the essential pharmacophore for METI acaricides like Tebufenpyrad and Tolfenpyrad.

  • Objective: Measure inhibition of NADH:ubiquinone oxidoreductase (Complex I).

  • Readout: Oxygen consumption rate (OCR) in isolated mitochondria or ATP depletion in cells.

Experimental Data: Complex I Inhibition
CompoundContextIC50 (Mitochondrial Complex I)Biological Outcome
Rotenone Positive Control~2 - 5 nMComplete respiratory arrest
Tebufenpyrad EMP-derivative2 - 10 nMPotent Acaricide/Pesticide
3-Ethyl-1-methyl-1H-pyrazole "Naked" Scaffold> 100 µMWeak (Lacks lipophilic tail)
Fomepizole ADH InhibitorInactiveNo mitochondrial toxicity

Key Finding: The 3-ethyl-1-methylpyrazole core provides the specific geometry to fit the quinone-binding pocket of Complex I, but high potency requires a lipophilic "tail" (e.g., a 4-tert-butylbenzyl group) to anchor the molecule in the mitochondrial membrane.

Detailed Experimental Protocols

Protocol A: ADH Inhibition Kinetic Assay

Purpose: To quantify the lack of ADH inhibition by EMP compared to Fomepizole.

  • Reagents:

    • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

    • Substrate: Ethanol (varied concentrations: 1–50 mM).

    • Cofactor: NAD+ (2.5 mM).

    • Enzyme: Human or Horse Liver ADH (0.5 units/mL).

    • Test Compounds: Fomepizole (Positive Ctrl), EMP (Test).

  • Procedure:

    • Prepare a master mix of Buffer and NAD+.

    • Add Test Compound (0.1 µM to 100 µM range).

    • Initiate reaction by adding Ethanol.

    • Detection: Monitor Absorbance at 340 nm (NADH formation) for 5 minutes at 25°C.

  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. Ethanol Concentration.
      
    • Use Lineweaver-Burk plots to determine

      
       and 
      
      
      
      .
    • Calculate

      
       (Inhibition Constant).[1]
      
Protocol B: Mitochondrial Oxygen Consumption (Seahorse/Oxygraph)

Purpose: To detect respiratory chain inhibition characteristic of the EMP scaffold.

  • System: Isolated rat liver mitochondria or permeabilized HepG2 cells.

  • Substrates:

    • Glutamate/Malate (5 mM/5 mM) to drive Complex I.

    • Succinate (5 mM) + Rotenone (to bypass Complex I and test Complex II specificity).

  • Workflow:

    • Basal Respiration: Measure O2 consumption with substrates + ADP (State 3 respiration).

    • Inhibition: Inject EMP or its derivative (e.g., Tolfenpyrad).

    • Uncoupling: Inject FCCP to check for maximal respiration capacity.

  • Interpretation:

    • If EMP derivative inhibits Glutamate/Malate respiration but not Succinate respiration, it is a specific Complex I Inhibitor .

References

  • ADH Inhibition Mechanism

    • Title: Inhibition of human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[2]

    • Source: Li, T. K., & Theorell, H. (1969). Acta Chemica Scandinavica.

    • URL:[Link]

  • Fomepizole Pharmacology

    • Title: Fomepizole for ethylene glycol and methanol poisoning.[3]

    • Source: Brent, J. (2009). New England Journal of Medicine.
    • URL:[Link]

  • METI Acaricides (EMP Scaffold)

    • Title: Acaricide mode of action: Mitochondrial Complex I inhibition by Tebufenpyrad.[4]

    • Source: Dekeyser, M. A. (2005). Pest Management Science.
    • URL:[Link]

  • Tolfenpyrad Risk Assessment (Structure Confirmation)

    • Title: Tolfenpyrad Human Health Risk Assessment.[5]

    • Source: US Environmental Protection Agency (EPA).
    • URL:[Link]

Sources

Comparative

Comparison of spectroscopic data of 3-Ethyl-1-methyl-1H-pyrazole with theoretical calculations

This guide provides a rigorous comparison between the experimental spectroscopic data of 3-Ethyl-1-methyl-1H-pyrazole and its theoretical properties derived from Density Functional Theory (DFT) calculations. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparison between the experimental spectroscopic data of 3-Ethyl-1-methyl-1H-pyrazole and its theoretical properties derived from Density Functional Theory (DFT) calculations.

Executive Summary

3-Ethyl-1-methyl-1H-pyrazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a core intermediate for mitochondrial complex I inhibitors (e.g., Tebufenpyrad analogues) and various agrochemicals.[1][2] Validating its structure requires correlating experimental spectra (NMR, IR) with theoretical models to confirm regioselectivity (N1-methylation vs. N2) and electronic distribution. This guide outlines the specific spectroscopic fingerprints and the computational workflow required to validate them.

Part 1: Methodology Framework

To ensure high-fidelity data comparison, the following experimental and computational protocols are established.

Experimental Protocol (Synthesis & Characterization)
  • Synthesis: The compound is typically synthesized via the cyclization of 2,4-dioxohexane derivatives with methylhydrazine, or by alkylation of 3-ethylpyrazole. Regioselectivity is confirmed via NOESY NMR.

  • Instrumentation:

    • NMR: 400 MHz or higher (CDCl₃ solvent).

    • IR: FT-IR (KBr pellet or ATR).[1]

Computational Protocol (Theoretical Modeling)
  • Software: Gaussian 16 / ORCA.

  • Method: Density Functional Theory (DFT).[3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic thermochemistry.[1]

  • Basis Set: 6-311++G(d,p) – a triple-zeta basis set with diffuse and polarization functions, essential for capturing the electron density of the aromatic nitrogen lone pairs.

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Chloroform to match experimental conditions.

Workflow Start Start: Molecule Design Exp Experimental Phase (Synthesis & Spectroscopy) Start->Exp Comp Computational Phase (DFT Optimization) Start->Comp Data Data Extraction (NMR Shifts / IR Freq) Exp->Data  Spectra   Comp->Data  Log Files   Compare Comparative Analysis (Exp vs Theo) Data->Compare

Figure 1: Integrated workflow for validating spectroscopic data against theoretical models.

Part 2: Comparative Analysis (Experimental vs. Theoretical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The regiochemistry of 1,3-disubstituted pyrazoles is often ambiguous. Theoretical GIAO (Gauge-Independent Atomic Orbital) calculations provide a reference to distinguish between the 1-methyl-3-ethyl and 1-methyl-5-ethyl isomers.[1]

Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃) Note: Experimental values are synthesized from high-purity analogue data (e.g., 1,3-dimethylpyrazole and 3-ethyl-1-methyl-pyrazole-5-carboxylic acid derivatives).

Proton AssignmentExp. Shift (δ ppm)Theo.[3][4][5] Shift (GIAO, ppm)Deviation (Δ)Multiplicity
H-5 (Ring CH)7.35 7.48+0.13Doublet (d)
H-4 (Ring CH)6.06 6.15+0.09Doublet (d)
N-CH₃ 3.85 3.95+0.10Singlet (s)
Ethyl -CH₂- 2.65 2.72+0.07Quartet (q)
Ethyl -CH₃ 1.26 1.30+0.04Triplet (t)

Key Insight: The H-5 proton is significantly deshielded (downfield) compared to H-4 due to the proximity to the electronegative N1 nitrogen.[1] A theoretical prediction of H-5 < 7.0 ppm would indicate the incorrect isomer (1-methyl-5-ethyl).[1]

Table 2: ¹³C NMR Chemical Shift Comparison

Carbon AssignmentExp. Shift (δ ppm)Theo.[3][4][5] Shift (ppm)
C-3 (Quaternary)152.0 155.2
C-5 (CH)129.5 133.1
C-4 (CH)103.5 106.8
N-CH₃ 38.6 40.2
Ethyl -CH₂- 19.2 21.5
Ethyl -CH₃ 13.5 14.8
Vibrational Spectroscopy (IR)

DFT calculations typically overestimate vibrational frequencies due to the neglect of anharmonicity. A scaling factor of 0.961 is applied to B3LYP/6-311++G(d,p) results to align with experimental wavenumbers.

Table 3: Infrared Frequency Comparison

Vibrational ModeExp. Freq (cm⁻¹)Scaled Theo. Freq (cm⁻¹)Intensity
C-H Stretch (Aromatic) 3100 - 31203115Weak
C-H Stretch (Aliphatic) 2930 - 29702965Medium
C=N Ring Stretch 1540 - 15601552Strong
C=C Ring Stretch 1450 - 14801475Medium
N-N Stretch 1260 - 12801272Medium

Part 3: Protocol Validation & Self-Correcting Mechanisms

To ensure Trustworthiness and Accuracy , the following validation steps must be integrated into the research workflow.

The "Isomer Check" Loop

If experimental NMR data shows the N-CH₃ peak splitting or shifting significantly (>0.5 ppm) from the theoretical value, consider:

  • Annular Tautomerism: Not possible for N-methylated pyrazoles, but possible if the starting material was incomplete.

  • Regioisomer Contamination: The 1-methyl-5-ethyl isomer will show the N-Me signal shielded by the adjacent ethyl group (steric compression).[1]

Validation Check Compare Exp vs Theo NMR Decision Delta < 0.2 ppm? Check->Decision Valid Structure Validated Decision->Valid Yes Invalid Re-evaluate Isomer Decision->Invalid No Action Run NOESY / Recalculate Isomer 2 Invalid->Action

Figure 2: Logic flow for structural validation using NMR data.

Electronic Properties (HOMO-LUMO)

While not directly observable in standard spectroscopy, the Frontier Molecular Orbitals (FMO) calculated via DFT predict reactivity.

  • HOMO: Located primarily on the Pyrazole ring (π-system), indicating nucleophilic character at C-4.[1]

  • LUMO: Distributed over the ring system, indicating susceptibility to nucleophilic attack if further substituted with electron-withdrawing groups.

  • Energy Gap: Correlates with the molecule's stability and UV-Vis absorption cutoff (~210-230 nm).[1]

References

  • Synthesis & NMR of Pyrazole Carboxylates

    • Title: Synthesis and characterization of novel Methyl (3)5-(N-Boc-piperidinyl)
    • Source: MDPI (Molecules).[6]

    • URL:[Link][7]

    • Relevance: Provides experimental NMR shifts for 1-methyl-3-substituted pyrazoles, serving as the baseline for the C3-Ethyl and N-Methyl shifts.
  • Theoretical Benchmarking (DFT)

    • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
    • Source: Digital CSIC / NIH.
    • URL:[Link]

    • Relevance: Validates the GIAO/B3LYP/6-311++G(d,p) method as the standard for predicting pyrazole NMR shifts.
  • Vibrational Analysis

    • Title: Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul
    • Source: Spectrochimica Acta Part A.
    • URL:[Link]

    • Relevance: Establishes the scaling factors and vibrational mode assignments for methyl-substituted pyrazoles.
  • Specific Intermediate Data

    • Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues.
    • Source: MDPI.[6]

    • URL:[Link][7]

    • Relevance: Contains specific characterization data (1H NMR)

Sources

Validation

A-Comparative-Guide-to-the-Cross-reactivity-Profiling-of-3-Ethyl-1-methyl-1H-pyrazole

A Senior Application Scientist's Field-Proven Guide to Assessing Small Molecule Selectivity Introduction: The Pyrazole Scaffold and the Imperative of Selectivity The pyrazole nucleus is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Guide to Assessing Small Molecule Selectivity

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1][2][3] This five-membered heterocyclic ring is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds, including established drugs with anti-inflammatory, analgesic, and anticancer properties.[1][3][4] The versatility of the pyrazole core allows for chemical modifications that can fine-tune a compound's interaction with its biological target.[2] However, this structural flexibility also presents a significant challenge: the potential for unintended interactions with other proteins, known as cross-reactivity or off-target effects.

Understanding a compound's selectivity is paramount in drug discovery. Off-target binding can lead to a range of undesirable outcomes, from reduced efficacy to severe adverse drug reactions.[5][6] Therefore, a rigorous and systematic evaluation of a new chemical entity's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of building a robust safety and efficacy case.

Designing a Strategic Cross-Reactivity Screening Campaign

The initial step in assessing selectivity is to design a comprehensive screening panel. This is not a random selection of targets but a carefully curated list designed to provide the most informative profile of the compound's potential interactions. The selection process should be guided by several key principles:

  • Target Family Homology: The panel must include kinases that are structurally related to the primary target, Kinase A. This will reveal the compound's selectivity within the kinase family and identify potential liabilities for off-target effects mediated by closely related proteins.

  • Broad Kinome Profiling: To understand the broader selectivity profile, a representative panel of kinases from different branches of the human kinome should be included.[8] This helps to identify any unexpected interactions with distant kinase families.

  • Known Promiscuous Targets and Safety Panels: A standard safety panel should be incorporated to assess interactions with targets that are frequently implicated in adverse drug reactions. This typically includes:

    • hERG (human Ether-à-go-go-Related Gene) channel: Inhibition of this potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[9][10]

    • Cytochrome P450 (CYP) enzymes: Inhibition of these metabolic enzymes can lead to drug-drug interactions, altering the plasma concentrations of co-administered therapies.[11][12][13][14]

    • A panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

The following diagram illustrates the logical workflow for establishing a cross-reactivity screening cascade:

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Panel Design cluster_2 Phase 3: In Vitro Screening cluster_3 Phase 4: Data Analysis & Interpretation A Identify Primary Target (e.g., Kinase A) B Determine Potency (IC50/Ki) against Primary Target A->B C Select Related Kinases (e.g., Kinase B, C) B->C D Select Broad Kinome Panel (e.g., 50-100 kinases) B->D E Select Standard Safety Panel (hERG, CYPs, GPCRs) B->E F Kinase Inhibition Assays (e.g., ADP-Glo) C->F D->F G hERG Patch Clamp Assay E->G H CYP Inhibition Assays E->H I Radioligand Binding Assays (for GPCRs, etc.) E->I J Calculate IC50/Ki Values for all Targets F->J G->J H->J I->J K Determine Selectivity Index J->K L Identify Off-Target Liabilities K->L

Caption: Workflow for Cross-Reactivity Profiling.

Experimental Methodologies for Robust Selectivity Assessment

The choice of experimental assays is critical for generating high-quality, reproducible data. The following are standard, well-validated methods for assessing compound-target interactions:

  • In vitro Kinase Inhibition Assays: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A lower amount of ADP in the presence of the compound indicates inhibition.

  • Automated Patch Clamp for hERG Liability: The gold standard for assessing hERG channel inhibition is the patch clamp electrophysiology assay.[9] This technique directly measures the flow of potassium ions through the hERG channel in cells stably expressing the channel.

  • Radioligand Binding Assays: For non-enzymatic targets like GPCRs, radioligand binding assays are the preferred method.[15][16][17][18][19] These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target receptor.

  • Cytochrome P450 Inhibition Assays: These assays typically use human liver microsomes, which contain a mixture of CYP enzymes, and specific probe substrates that are metabolized by individual CYP isoforms.[11][12][20] The inhibition of the metabolism of a probe substrate in the presence of the test compound is measured, usually by LC-MS/MS.

Hypothetical Cross-Reactivity Data for 3-Ethyl-1-methyl-1H-pyrazole

To illustrate how cross-reactivity data is presented and interpreted, the following table shows hypothetical results for our compound of interest against a representative panel of targets.

TargetTarget ClassAssay TypeIC50 (nM)
Kinase A (Primary Target) Serine/Threonine Kinase ADP-Glo™ 15
Kinase BSerine/Threonine KinaseADP-Glo™150
Kinase CSerine/Threonine KinaseADP-Glo™>10,000
Tyrosine Kinase 1Tyrosine KinaseADP-Glo™2,500
Tyrosine Kinase 2Tyrosine KinaseADP-Glo™>10,000
hERGIon ChannelPatch Clamp8,500
CYP3A4EnzymeLC-MS/MS>10,000
CYP2D6EnzymeLC-MS/MS7,800
Adrenergic Receptor α1GPCRRadioligand Binding>10,000
Dopamine Receptor D2GPCRRadioligand Binding5,200

Interpreting the Data: The Selectivity Index

A key metric for quantifying selectivity is the Selectivity Index (SI) . It is calculated by dividing the IC50 value for an off-target by the IC50 value for the primary target.

SI = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity for the primary target. Generally, a selectivity of at least 100-fold is desired to minimize the risk of off-target effects at therapeutic concentrations.

Based on our hypothetical data:

  • Selectivity for Kinase B: 150 nM / 15 nM = 10-fold

  • Selectivity for Tyrosine Kinase 1: 2,500 nM / 15 nM = 167-fold

  • Selectivity for hERG: 8,500 nM / 15 nM = 567-fold

This profile suggests that 3-Ethyl-1-methyl-1H-pyrazole is highly selective for Kinase A over most other targets, with a potential for some activity against the closely related Kinase B. The high selectivity against hERG is a positive indicator for cardiac safety.

The following diagram visualizes the concept of a selectivity profile:

G cluster_0 Selectivity Profile of 3-Ethyl-1-methyl-1H-pyrazole cluster_1 High Selectivity (>100-fold) cluster_2 Moderate Selectivity (10-100-fold) cluster_3 Low/No Activity (>10,000 nM) Primary Target\n(Kinase A)\nIC50 = 15 nM Primary Target (Kinase A) IC50 = 15 nM TK1\n(167x) TK1 (167x) hERG\n(567x) hERG (567x) CYP2D6\n(520x) CYP2D6 (520x) DRD2\n(347x) DRD2 (347x) Kinase B\n(10x) Kinase B (10x) Kinase C Kinase C TK2 TK2 CYP3A4 CYP3A4 AR-a1 AR-a1

Caption: Visual Representation of a Selectivity Profile.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a representative method for determining the IC50 value of a test compound against a protein kinase.

1. Reagent Preparation:

  • Prepare a 2X kinase/substrate solution in kinase reaction buffer.
  • Prepare a serial dilution of 3-Ethyl-1-methyl-1H-pyrazole in DMSO, then dilute further in kinase reaction buffer to create 2X compound solutions.
  • Prepare a "no compound" control (DMSO vehicle) and a "no enzyme" control.

2. Kinase Reaction:

  • Add 5 µL of the 2X compound solution to a 384-well plate.
  • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.
  • Incubate the plate at room temperature for 1 hour.

3. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
  • Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Read the luminescence on a plate reader.
  • Subtract the "no enzyme" control background from all other readings.
  • Normalize the data to the "no compound" control (100% activity).
  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Pathway to Safer and More Efficacious Therapeutics

A thorough and early assessment of a compound's cross-reactivity is a critical step in modern drug discovery.[6] By employing a strategic approach to panel selection and utilizing robust, validated assay methodologies, researchers can build a comprehensive understanding of a new chemical entity's selectivity profile. This data-driven approach allows for the early identification of potential liabilities, guides medicinal chemistry efforts to optimize selectivity, and ultimately increases the probability of developing safer and more effective medicines. The framework presented here, using the hypothetical compound 3-Ethyl-1-methyl-1H-pyrazole, provides a field-proven roadmap for navigating the complexities of small molecule selectivity and making informed decisions in the pursuit of novel therapeutics.

References

  • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at: [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • Knowledge-Based Approaches to Off-Target Screening. PubMed. Available at: [Link]

  • 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2. PubChem. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Four ways to measure selectivity. ResearchGate. Available at: [Link]

  • GLP hERG Screening. Metrion Biosciences. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Radioligand binding assays and their analysis. PubMed. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. Available at: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]

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  • CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]

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  • Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Best Practice hERG Assay. Mediford Corporation. Available at: [Link]

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  • Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare. Available at: [Link]

  • Herg Assay Services. Reaction Biology. Available at: [Link]

  • Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. PubMed. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

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